molecular formula C7H11NO B1362713 Hexahydro-pyrrolizin-3-one CAS No. 32548-24-6

Hexahydro-pyrrolizin-3-one

Cat. No.: B1362713
CAS No.: 32548-24-6
M. Wt: 125.17 g/mol
InChI Key: KSSXTPBFMJHPIR-UHFFFAOYSA-N
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Description

Hexahydro-pyrrolizin-3-one is a versatile bicyclic lactam that serves as a crucial synthetic intermediate in organic and medicinal chemistry. This scaffold is of significant research value for the construction of various pyrrolizidine alkaloids, a class of natural products known for their diverse biological activities . The core structure features a ketone group on a bridgehead carbon, making it a valuable electrophile for further functionalization and ring expansion strategies . In pharmaceutical research, derivatives of this scaffold are explored as potential inhibitors of LFA-1 (Lymphocyte Function-Associated Antigen-1), a target for treating autoimmune diseases and inflammation . Furthermore, related polyhydroxylated pyrrolizidines are investigated as glycosidase inhibitors, presenting a huge therapeutical potential for the treatment of a number of diseases such as cancer, diabetes, and lysosomal storage disorders . The pyrrolizine core is also a key structural component in known pharmacologically active molecules, including the non-steroidal anti-inflammatory drug (NSAID) Ketorolac , highlighting the relevance of this structural class in drug discovery. The compound's three-dimensional structure has been confirmed by crystallographic studies, which are essential for confirming the configuration of stereocenters and the double bond, information that is sometimes unclear from NMR data alone . Researchers utilize this compound in the development of novel synthetic methodologies and as a building block for more complex, biologically relevant molecules . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,5,6,7,8-hexahydropyrrolizin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-4-3-6-2-1-5-8(6)7/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSXTPBFMJHPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340669
Record name 3H-Pyrrolizin-3-one, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32548-24-6
Record name 3H-Pyrrolizin-3-one, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Elucidation of Hexahydro-pyrrolizin-3-one: A Multidimensional Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hexahydro-pyrrolizin-3-one (also known as pyrrolizidin-3-one; CAS: 16456-04-5) represents a fundamental bicyclic lactam scaffold, serving as the core skeleton for pyrrolizidine alkaloids (PAs) and synthetic nootropics like rolziracetam.[1][2] Its chemical structure (


) consists of two fused five-membered rings with a nitrogen atom at the bridgehead and a carbonyl group at the C3 position.

This technical guide details the structural elucidation of this molecule, moving beyond basic identification to rigorous stereochemical assignment. The 5,5-fused ring system presents unique conformational constraints that necessitate advanced 2D NMR techniques (NOESY/ROESY) to distinguish between cis- and trans-fused isomers, although thermodynamic stability heavily favors the cis-conformation.

Structural Architecture & Stereochemistry[3]

The core challenge in elucidating hexahydro-pyrrolizin-3-one is confirming the bicyclic fusion and the relative stereochemistry at the bridgehead.

The 5,5-Ring Fusion

Unlike 6,6-fused systems (like decalin) which can exist stably in both cis and trans forms, 5,5-fused nitrogen heterocycles are predominantly cis-fused .

  • Trans-fusion constraint: A trans-fused 5,5-system introduces immense angular strain because the bridgehead nitrogen cannot easily accommodate the geometric requirements of two planar five-membered rings twisting away from each other.

  • Cis-fusion stability: The cis-fused conformer adopts a "cup" or "open book" shape, which is thermodynamically favored.

Numbering System

For this guide, we utilize the IUPAC pyrrolizidine numbering convention:

  • Position 3: Carbonyl (C=O)[3]

  • Position 4: Nitrogen (Bridgehead)

  • Position 8: Methine Carbon (Bridgehead)

G cluster_0 Conformational Logic A Linear Precursor (e.g., Diester/GABA deriv.) B Cyclization (Dieckmann/Radical) A->B C Hexahydro-pyrrolizin-3-one (Kinetic Product) B->C D Thermodynamic Check (Cis-Fusion Favored) C->D

Figure 1: Synthetic logic flow leading to the thermodynamically stable cis-fused bicyclic lactam.

Spectroscopic Characterization

The following data sets provide the "fingerprint" for positive identification.

Mass Spectrometry (MS)
  • Molecular Ion (

    
    ): 
    
    
    
    125.[4]
  • Base Peak: Typically observed at

    
     97 (Loss of CO, characteristic of cyclic lactams/ketones) or fragmentation of the pyrrolidine ring.
    
  • Fragmentation Logic: Cleavage often occurs alpha to the nitrogen, followed by ring opening.

Infrared Spectroscopy (IR)
  • Lactam Carbonyl: A strong, sharp band at 1680–1705 cm⁻¹ . This is lower than a standard cyclopentanone (~1740 cm⁻¹) due to amide resonance (N-C=O), but higher than open-chain amides due to ring strain.

  • C-H Stretching: 2850–2980 cm⁻¹ (Aliphatic).

  • Absence: No N-H stretch (confirming tertiary lactam).

Nuclear Magnetic Resonance (NMR)

The NMR data provides the definitive proof of the bicyclic skeleton.

Table 1: Diagnostic 1H and 13C NMR Shifts (CDCl₃)

Note: Values are representative of the pyrrolizidin-3-one core.

PositionAtom Type

C Shift (ppm)
$^{1H Shift (ppm)MultiplicityDiagnostic Feature
3 C=O~175.0--Lactam Carbonyl
8 CH (Bridge)~64.03.60 - 3.90MultipletDeshielded by N; Key chiral center
5 CH₂ (

to N)
~47.03.00 - 3.50MultipletDiastereotopic protons due to ring puckering
2 CH₂ (

to C=O)
~32.02.20 - 2.60Multiplet

-carbonyl protons
1, 6, 7 CH₂ (Skeleton)24.0 - 28.01.50 - 2.20MultipletOverlapping methylene envelope

Experimental Protocol: Structural Validation

This protocol ensures self-validating results by cross-referencing 1D and 2D NMR data.

Phase 1: Sample Preparation
  • Solvent Selection: Dissolve 5–10 mg of the analyte in 0.6 mL of CDCl₃ (Chloroform-d).

    • Why: CDCl₃ minimizes exchangeable proton interference (though none are present here) and provides a standard lock signal.

  • Filtration: Filter through a cotton plug to remove inorganic salts from synthesis (e.g., sodium salts from Dieckmann condensation) which can broaden lines.

Phase 2: 1D Acquisition
  • Run ¹H NMR (16 scans): Integrate the region 3.5–4.0 ppm. A 1H integration here (H-8) confirms the bridgehead.

  • Run ¹³C NMR (512 scans): Verify the Carbonyl peak at ~175 ppm. Count aliphatic carbons. Total distinct carbons should be 7.

Phase 3: 2D Elucidation (The Logic Check)
  • COSY (Correlation Spectroscopy):

    • Trace the spin system from H-8.[1]

    • H-8 should couple to H-1 (methylene) and H-7 (methylene).

    • H-1 should couple to H-2.

    • Validation: If H-8 couples to protons that further couple to the

      
      -carbonyl protons (H-2), the ring connectivity is intact.
      
  • NOESY (Nuclear Overhauser Effect):

    • Objective: Prove cis-fusion.

    • Observation: Irradiate H-8. Look for NOE enhancement of H-1/H-7 protons on the same face of the cup structure.

    • Negative Control: Lack of NOE to specific "bottom face" protons confirms the puckered geometry.

Workflow cluster_analysis Elucidation Workflow Sample Purified Sample (>95% Purity) H_NMR 1H NMR Identify H-8 Bridgehead Sample->H_NMR C_NMR 13C NMR Confirm C=O (~175 ppm) Sample->C_NMR COSY COSY Trace Connectivity (H8 -> H1 -> H2) H_NMR->COSY C_NMR->COSY NOESY NOESY Confirm Cis-Fusion (Stereochemistry) COSY->NOESY

Figure 2: Step-by-step spectroscopic workflow for validating the bicyclic lactam structure.

Pharmacological & Synthetic Context[5][6][7][8]

Understanding the structure of hexahydro-pyrrolizin-3-one is critical because it serves as the pharmacophore for the "Racetam" class of nootropics.

  • Rolziracetam: This drug is essentially a hydroxylated or substituted variant of the hexahydro-pyrrolizin-3-one core. The rigid bicyclic structure restricts the conformational freedom of the amide bond, potentially increasing binding affinity to glutamate receptors (AMPA) compared to flexible analogs like piracetam.

  • Pyrrolizidine Alkaloids (PAs): While PAs are often toxic (hepatotoxic), the 3-one derivatives are usually synthetic intermediates. The absence of the 1,2-double bond (present in toxic PAs) in hexahydro-pyrrolizin-3-one generally reduces immediate alkylating toxicity, but rigorous purity profiling is required in drug development to ensure no unsaturated precursors remain.

References

  • PubChem. (n.d.).[4] Hexahydro-pyrrolizin-3-one | C7H11NO.[4] National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • Gualtieri, F., et al. (2002). X-ray crystal structure, partitioning behavior, and molecular modeling study of piracetam-type nootropics: insights into the pharmacophore. Journal of Medicinal Chemistry / PubMed. Retrieved January 29, 2026, from [Link]

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews. Retrieved January 29, 2026, from [Link]

  • Master Organic Chemistry. (2014). Fused Rings: Cis and Trans Decalin (and related bicyclic systems). Retrieved January 29, 2026, from [Link]

Sources

Strategic Synthesis of Hexahydro-pyrrolizin-3-one: A Proline-Derived Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of hexahydro-pyrrolizin-3-one (also known as pyrrolizidin-3-one) utilizing L-Proline as the chiral pool starting material. This scaffold is a critical core in the synthesis of pyrrolizidine alkaloids (e.g., necine bases) and peptidomimetics.

The selected route employs a Michael Addition – Dieckmann Cyclization – Decarboxylation sequence. This pathway is preferred over radical cyclization or intramolecular Wittig strategies due to its scalability, atom economy, and the retention of the bridgehead stereochemistry derived from L-Proline.

Part 1: Strategic Analysis & Retrosynthesis

The Synthetic Logic

The synthesis relies on constructing the second five-membered ring onto the existing pyrrolidine core of proline.

  • Chirality Source: L-Proline provides the nitrogen atom and the pre-formed C-ring, fixing the stereochemistry at the bridgehead position (C7a).

  • Carbon Framework: The 3-carbon chain required to close the second ring is introduced via a Michael acceptor (acrylate).

  • Ring Closure: The Dieckmann condensation is the thermodynamic driving force, forming the C1-C2 bond (pyrrolizidine numbering) via an enolate attack on the ester carbonyl.

Pathway Visualization

The following diagram outlines the mechanistic flow from L-Proline to the target ketone.

SynthesisPathway Proline L-Proline (Starting Material) ProlineEster L-Proline Methyl Ester (Intermediate A) Proline->ProlineEster 1. SOCl2, MeOH MichaelAdduct Diester Intermediate (Intermediate B) ProlineEster->MichaelAdduct 2. Methyl Acrylate, Et3N (Michael Addition) BetaKetoEster 1-Carbomethoxy-pyrrolizidin-3-one (Intermediate C) MichaelAdduct->BetaKetoEster 3. NaH, Toluene (Dieckmann Cyclization) Target Hexahydro-pyrrolizin-3-one (Target) BetaKetoEster->Target 4. HCl, Reflux (Decarboxylation)

Caption: Figure 1. Stepwise transformation from L-Proline to Hexahydro-pyrrolizin-3-one via Dieckmann Cyclization.

Part 2: Detailed Experimental Protocols

Phase 1: Preparation of L-Proline Methyl Ester Hydrochloride

Objective: Protect the carboxylic acid to prevent side reactions and increase solubility in organic solvents.

  • Reagents: L-Proline (10.0 g, 86.9 mmol), Thionyl Chloride (1.2 eq), Methanol (anhydrous).

  • Protocol:

    • Suspend L-Proline in anhydrous methanol (100 mL) in a round-bottom flask (RBF) equipped with a drying tube.

    • Cool to 0°C in an ice bath.

    • Add Thionyl Chloride dropwise over 30 minutes. Caution: Exothermic reaction with HCl gas evolution.

    • Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

    • Concentrate in vacuo to remove solvent and excess HCl.

    • Validation: The resulting white solid (L-Proline methyl ester HCl) is hygroscopic. Use immediately or store in a desiccator.

Phase 2: The Michael Addition ( -Alkylation)

Objective: Attach the 3-carbon side chain to the proline nitrogen.

  • Reagents: L-Proline Methyl Ester HCl (from Phase 1), Methyl Acrylate (1.2 eq), Triethylamine (Et

    
    N) (2.2 eq), Methanol.
    
  • Protocol:

    • Dissolve the crude ester hydrochloride in Methanol (50 mL).

    • Add Et

      
      N (25 mL) to liberate the free amine. Stir for 10 minutes.
      
    • Add Methyl Acrylate (9.5 mL, ~105 mmol) dropwise.

    • Stir at RT for 24 hours. (Monitoring: TLC should show disappearance of proline ester).

    • Concentrate the mixture. Resuspend in Diethyl Ether/Water.

    • Extract the aqueous layer with Ether (3x). Combine organic layers, dry over MgSO

      
      , and concentrate.
      
    • Result: Dimethyl

      
      -(2-methoxycarbonylethyl)-L-prolinate (Intermediate B). This is usually an oil.
      
Phase 3: Dieckmann Cyclization

Objective: Intramolecular ring closure to form the bicyclic system. This is the critical step determining yield.

  • Reagents: Intermediate B, Sodium Hydride (NaH, 60% dispersion in oil, 1.5 eq), Dry Toluene (or Benzene).

  • Protocol:

    • Wash NaH with dry hexane under Argon to remove mineral oil. Suspend in dry Toluene (150 mL).

    • Heat the suspension to 80°C.

    • Add a solution of Intermediate B in Toluene dropwise over 1 hour. Note: Slow addition is crucial to favor intramolecular cyclization over intermolecular polymerization.

    • Reflux for 4–6 hours. The mixture will become turbid/brown.

    • Cool to 0°C. Quench carefully with Glacial Acetic Acid or dilute HCl.

    • Perform an aqueous workup. The product is in the organic layer.

    • Result: Methyl 3-oxopyrrolizidine-1-carboxylate (Intermediate C). This exists as a mixture of diastereomers (keto-enol tautomers).

Phase 4: Hydrolysis and Decarboxylation

Objective: Remove the ester group to yield the final ketone.

  • Reagents: Intermediate C, 6N HCl.

  • Protocol:

    • Dissolve Intermediate C in 6N HCl (50 mL).

    • Reflux vigorously for 4 hours. Evolution of CO

      
       will be observed.
      
    • Concentrate the solution to dryness in vacuo.

    • Basify the residue with saturated NaHCO

      
       solution (pH ~8-9).
      
    • Extract exhaustively with Chloroform or DCM (5x). Note: The product is water-soluble; thorough extraction is necessary.

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
    • Purification: Vacuum distillation (bp ~90-95°C at 0.5 mmHg) or column chromatography (DCM/MeOH).

Part 3: Data Analysis & Validation

Key Characterization Data

The following table summarizes the expected NMR shifts for the target molecule (Hexahydro-pyrrolizin-3-one) in CDCl


.
PositionProton (

H)
Carbon (

C)
Diagnostic Feature
C-3 (C=O) -~175.0 ppmCarbonyl peak (Lactam/Ketone hybrid character)
C-7a (Bridge) ~3.6 - 3.8 ppm (m)~65.0 ppmBridgehead methine; distinct multiplet
C-1, C-2 ~1.8 - 2.5 ppm (m)~25-35 ppmMethylene protons of the new ring
C-5 ~3.0 - 3.2 ppm (m)~47.0 ppmN-adjacent methylene (Proline ring)
Troubleshooting Guide

Troubleshooting Problem Low Yield in Cyclization? Check1 Check Solvent Dryness (Water kills NaH) Problem->Check1 Check2 Check Addition Rate (Fast addition = Polymerization) Problem->Check2 Check3 Check Base Quality (Old NaH degrades) Problem->Check3

Caption: Figure 2. Diagnostic tree for optimizing the Dieckmann Cyclization step.

Part 4: Scientific Commentary & Authority

Mechanistic Insight

The transformation of the diester (Intermediate B) to the bicyclic


-keto ester (Intermediate C) is driven by the formation of a stable enolate. Although the reaction is reversible, the subsequent deprotonation of the acidic proton between the ketone and ester groups by the base shifts the equilibrium toward the product [1].[1]
Stereochemical Integrity

Starting from L-Proline (


-configuration), the bridgehead carbon (C7a) generally retains its configuration. However, the decarboxylation step involves acid reflux, which can induce racemization if the bridgehead proton is sufficiently acidic or if a retro-Michael pathway becomes accessible. Literature suggests that under standard HCl reflux, the optical activity is largely preserved, yielding the (

)-pyrrolizidin-3-one [2].
Alternative Approaches

While the Dieckmann route is standard, recent "Green Chemistry" alternatives include:

  • Domino Reactions: One-pot multicomponent reactions involving proline, aldehydes, and dipolarophiles, though these often yield more complex, substituted pyrrolizidines rather than the simple 3-one core [3].

  • Baylis-Hillman Adducts: Cyclization of Baylis-Hillman adducts derived from acrylate can also access this skeleton, but often require more steps [4].

References

  • Pizzorno, M. T., & Albonico, S. M. (1974). Stereospecific synthesis of 1-pyrrolizidinone derivatives from L-proline. The Journal of Organic Chemistry, 39(6), 731. Link

  • Chamberlin, A. R., & Chung, J. Y. L. (1982). Synthesis of optically active pyrrolizidine bases from L-proline. The Journal of Organic Chemistry, 47(16), 3153-3159. Link

  • Mancebo-Aracil, J., Nájera, C., & Sansano, J. M. (2013).[2] Multicomponent synthesis of unnatural pyrrolizidines using 1,3-dipolar cycloaddition of proline esters.[2] Chemical Communications, 49(95), 11218-11220.[2] Link

  • Basavaiah, D., & Rao, A. J. (2003). Simple and facile synthesis of 1-pyrrolizidinone derivatives from the Baylis–Hillman adducts. Tetrahedron Letters, 44(23), 4365-4368. Link

Sources

Methodological & Application

Application Note: Advanced Crystallization Protocols for Hexahydro-pyrrolizin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hexahydro-pyrrolizin-3-one (1-azabicyclo[3.3.0]octan-2-one) represents a critical scaffold in the synthesis of pyrrolizidine alkaloids and GABA analogues. While thermodynamically stable, this bicyclic lactam presents significant purification challenges due to its low melting point (often appearing as a viscous oil or low-melting solid) and high hygroscopicity.

Standard evaporation often results in "oiling out" rather than discrete crystal formation. This guide details three field-proven protocols designed to overcome the high entropy of mixing associated with bicyclic lactams, ensuring high-purity isolation for downstream medicinal chemistry applications.

Part 1: Physicochemical Profile & Solubility Thermodynamics[1]

Understanding the solute-solvent interaction is prerequisite to successful isolation. Hexahydro-pyrrolizin-3-one possesses a polar lactam head group fused to a lipophilic bicyclic core.

PropertyValue / CharacteristicImplication for Crystallization
Molecular Weight 125.17 g/mol Small molecule; high lattice energy required for solidification.
Physical State (RT) Viscous Oil / Waxy SolidRequires sub-ambient temperatures for nucleation.
Polarity AmphiphilicSoluble in water/alcohols; soluble in DCM; sparingly soluble in hexanes.
Hygroscopicity HighWater acts as a potent impurity, depressing MP and preventing crystallization.[1]
Chirality 1 Chiral Center (C8)Racemates may form solid solutions, complicating separation.[1]
Solubility Screening Matrix
  • Good Solvents (High Solubility): Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol.[1]

  • Anti-Solvents (Low Solubility): n-Hexane, n-Pentane, Diethyl Ether (cold).[1]

  • Forbidden Solvents: Water (hydrates form oils), Benzene (forms solvates difficult to remove).[1]

Part 2: Experimental Protocols

Protocol A: Low-Temperature Solution Crystallization (The "Layering" Method)

Objective: To induce nucleation in low-melting lactams by controlling supersaturation via slow diffusion at -20°C.

Reagents:

  • Crude Hexahydro-pyrrolizin-3-one (>85% purity via NMR).

  • Solvent A: Ethyl Acetate (Anhydrous).

  • Solvent B: n-Hexane (HPLC Grade, dried over molecular sieves).

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of crude material in the minimum amount of Solvent A (approx. 2-3 mL) at room temperature. The solution should be clear.

    • Expert Insight: If the solution is cloudy, filter through a 0.45 µm PTFE syringe filter to remove dust seeds which can cause polymorph issues.[1]

  • Vessel Selection: Transfer to a narrow-neck vial or NMR tube (for small scale). Narrow geometry reduces convection currents.

  • Anti-Solvent Addition: Carefully layer Solvent B (6-8 mL) on top of the solution. Do not mix. Tilt the vial and let the hexane run down the side.[1]

  • Nucleation Induction: Cap the vial tightly with a PTFE-lined cap. Place in a freezer at -20°C for 24-48 hours.

    • Mechanism:[2][3] As the temperature drops, the mutual solubility decreases.[1] The slow diffusion of hexane into the EtOAc layer creates a concentration gradient, triggering nucleation at the interface without "crashing out" amorphous oil.[1]

  • Harvesting: Decant the mother liquor quickly while cold. Wash crystals with cold (-78°C) pentane. Dry under high vacuum (0.1 mbar) at ambient temperature.

Protocol B: Sublimation (The "Phase-Skip" Method)

Objective: To isolate ultra-pure material from a crude oil by bypassing the liquid phase, highly effective for small bicyclic lactams.

Equipment:

  • Cold-finger sublimation apparatus.

  • High-vacuum pump (<0.05 mmHg).

  • Oil bath or heating mantle.

Step-by-Step Methodology:

  • Loading: Place the crude oil/solid (up to 5 g) in the bottom flask of the sublimation apparatus.

  • Setup: Insert the cold finger. Connect the coolant circulation (0°C glycol/water mix is preferred over dry ice for this molecule to prevent rapid deposition of amorphous ice).[1]

  • Evacuation: Apply vacuum slowly. Ensure pressure stabilizes below 0.1 mmHg.

    • Caution: Applying vacuum too fast causes the oil to "bump" and splash the cold finger.

  • Heating: Gradually heat the oil bath to 40-50°C.

    • Expert Insight: Do not exceed 60°C. The goal is to increase vapor pressure just enough to transfer to the cold finger.

  • Collection: Crystalline needles will grow on the cold finger over 4-6 hours. Release vacuum with dry nitrogen. Scrape crystals into a dry vial.

Protocol C: Derivatization (The "Rescue" Method)

Objective: If the lactam persists as an oil due to impurities, co-crystallization with a chiral acid can facilitate isolation (and potential resolution).

Reagents:

  • Dibenzoyl-L-tartaric acid (L-DBTA).

  • Solvent: Acetone/Ether mix.

Methodology:

  • Dissolve equimolar amounts of the lactam and L-DBTA in warm acetone.

  • Add diethyl ether until slight turbidity is observed.

  • Cool to 4°C. The formation of the hydrogen-bonded complex (co-crystal) often yields a stable solid with a significantly higher melting point than the free lactam.

Part 3: Visualization & Logic[1]

Workflow: Crystallization Decision Tree

This diagram illustrates the logical flow for selecting the correct purification method based on the physical state of the crude material.

CrystallizationWorkflow Start Crude Hexahydro-pyrrolizin-3-one CheckState Physical State Check (RT) Start->CheckState IsSolid Solid / Waxy Solid CheckState->IsSolid MP > 30°C IsOil Viscous Oil CheckState->IsOil Liquid/Gum Sublimation Protocol B: Sublimation (High Purity, <5g) IsSolid->Sublimation Best for small lactams SolventScreen Solubility Screen (EtOAc/Hexane) IsSolid->SolventScreen Scale > 5g IsOil->SolventScreen Success Pure Crystalline Solid Sublimation->Success Layering Protocol A: Layering (-20°C Diffusion) SolventScreen->Layering Soluble in EtOAc Derivatization Protocol C: Derivatization (Co-crystal Formation) Layering->Derivatization Oils Out Layering->Success Crystals Form Derivatization->Success

Figure 1: Decision logic for processing crude pyrrolizidin-3-one based on initial physical state.

Troubleshooting: The "Oiling Out" Phenomenon

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve.

OilingOut Cause Cause: High Impurity or Cooling too Fast Phenomenon Oiling Out (Amorphous Droplets) Cause->Phenomenon Remedy1 Remedy 1: Re-heat to clear solution, Add Seed Crystal Phenomenon->Remedy1 Remedy2 Remedy 2: Change Solvent System (Reduce Polarity Gap) Phenomenon->Remedy2

Figure 2: Troubleshooting logic for amorphous phase separation.

References

  • Micheel, F., & Flitsch, W. (1955).[1] Synthese von Pyrrolizidin-Derivaten. Chemische Berichte. (Foundational synthesis describing the physical properties of the lactam core).

  • Leonard, N. J., & Sato, T. (1969).[1] Transannular effects in the pyrrolizidine series. Journal of Organic Chemistry. (Detailed analysis of the ring puckering and solubility characteristics).

  • Pinnick, H. W., & Chang, Y. H. (1978).[1] Synthesis of pyrrolizidine alkaloids. Journal of Organic Chemistry. (Describes purification of similar lactam intermediates via sublimation and chromatography). [1]

  • PubChem Compound Summary. (2023). Hexahydro-pyrrolizin-3-one.[4][5] National Center for Biotechnology Information. (Verified physicochemical data). [1]

  • Robertson, J., & Stevens, K. (2016).[1] Pyrrolizidine Alkaloids: Occurrence, Biology, and Chemical Synthesis. Sigma-Aldrich/Merck Technical Bulletins. (General handling of pyrrolizidine bases and lactams).

Sources

Application Note: Hexahydro-pyrrolizin-3-one Antimicrobial Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Hexahydro-pyrrolizin-3-one (also known as pyrrolizidin-3-one) represents a saturated, bicyclic


-lactam scaffold.[1] Unlike its naturally occurring, unsaturated "necine base" relatives (e.g., retronecine) which are notorious for hepatotoxicity via metabolic activation, the saturated hexahydro- core offers a more stable, chemically distinct template for medicinal chemistry.[1][2]

This guide details the screening workflow to validate this scaffold as an antimicrobial agent. Because of its structural homology to


-acyl homoserine lactones (AHLs) —the signaling molecules in Gram-negative Quorum Sensing (QS)—this protocol screens for two distinct mechanisms:[1]
  • Direct Bactericidal Activity: Membrane disruption or metabolic inhibition.[2]

  • Anti-Virulence (Quorum Quenching): Competitive inhibition of QS receptors (e.g., LuxR types) without killing the bacteria, thereby reducing resistance pressure.[2]

Critical Safety Note: While saturation reduces reactivity, the pyrrolizidine class carries a historical burden of hepatotoxicity.[2] This protocol mandates a parallel cytotoxicity counter-screen using metabolically competent hepatic cells.[2]

Experimental Workflow

The following diagram outlines the logical flow from compound solubilization to "Hit" validation.

ScreeningWorkflow cluster_Primary Phase 1: Bactericidal Screen cluster_Secondary Phase 2: Anti-Virulence (QS) cluster_Safety Phase 3: Tox Counter-Screen Start Compound: Hexahydro-pyrrolizin-3-one Solubilization Stock Prep (DMSO < 1%) Start->Solubilization MIC CLSI Broth Microdilution (MIC Determination) Solubilization->MIC Biofilm Biofilm Inhibition (Crystal Violet) Solubilization->Biofilm HepG2 HepG2 Cytotoxicity (MTT/ATP Assay) Solubilization->HepG2 MBC MBC Plating MIC->MBC If MIC < 64 µg/mL Decision Lead Optimization Decision MIC->Decision Data Integration Biofilm->Decision HepG2->Decision

Figure 1: Integrated screening workflow. Note that cytotoxicity profiling (Phase 3) runs parallel to antimicrobial assays to fail toxic compounds early ("Fail Fast" paradigm).

Protocol Phase 1: Direct Antimicrobial Activity (MIC/MBC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) according to CLSI M07 standards. Rationale: The lactam ring may act as an electrophile or membrane interactor. We use a resazurin-based readout for higher sensitivity than visual turbidity.[1]

Materials
  • Test Compound: Hexahydro-pyrrolizin-3-one (purity >95%).[1]

  • Solvent: DMSO (Molecular Biology Grade).[2]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Strains:

    • S. aureus ATCC 29213 (Gram-positive control).[1]

    • P. aeruginosa ATCC 27853 (Gram-negative/QS model).[1]

    • E. coli ATCC 25922.[2]

Step-by-Step Methodology
  • Stock Preparation: Dissolve compound to 10 mg/mL in 100% DMSO.

  • Intermediate Dilution: Dilute stock 1:100 in CAMHB to reach 100 µg/mL (1% DMSO final). Further serial dilute (2-fold) across a 96-well plate to range from 64 µg/mL down to 0.125 µg/mL.

    • Control: Vehicle control (1% DMSO in media) must show no inhibition.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100. Add 50 µL to wells (Final density: ~5 x 10^5 CFU/mL).

  • Incubation: 37°C for 16–20 hours (ambient air).

  • Readout (Resazurin): Add 10 µL of 0.01% Resazurin solution. Incubate 1–2 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of dye).

  • MBC Determination: Plate 10 µL from all "Blue" wells onto MHA agar. The lowest concentration yielding <5 colonies (99.9% kill) is the MBC.

Protocol Phase 2: Quorum Sensing Inhibition (Biofilm)

Objective: Test if the molecule mimics AHLs to inhibit biofilm formation without killing bacteria. Rationale: The pyrrolizidin-3-one structure is an isostere of the homoserine lactone ring found in Gram-negative autoinducers.[1]

Methodology (Crystal Violet Assay)
  • Culture: Grow P. aeruginosa (PAO1 or ATCC 27853) overnight.

  • Treatment: In a 96-well PVC microtiter plate, add bacterial suspension (OD600 = 0.05) in M63 minimal media supplemented with 0.2% glucose.

  • Dosing: Add Hexahydro-pyrrolizin-3-one at sub-MIC concentrations (e.g., 1/2 and 1/4 of the MIC determined in Phase 1).

    • Why? We must distinguish between "dead bacteria cannot form biofilm" (bactericidal) and "live bacteria failing to communicate" (QSI).

  • Incubation: 24 hours at 37°C (static culture).

  • Staining:

    • Wash wells 3x with PBS (removes planktonic cells).[2]

    • Fix with 99% methanol (15 min).

    • Stain with 0.1% Crystal Violet (15 min).[2]

    • Solubilize dye with 33% Acetic Acid.[2]

  • Quantification: Measure Absorbance at 590 nm.

Protocol Phase 3: Hepatotoxicity Counter-Screen

Objective: Rule out metabolic toxicity mediated by Cytochrome P450s.[2] Rationale: Pyrrolizidine alkaloids are pro-toxins.[2][3][4] They require bioactivation (dehydrogenation) by CYP3A4 to form reactive pyrroles that cross-link DNA. Although the hexahydro- form is saturated and theoretically safer, it must be empirically cleared using metabolically active cells.[1][2]

Methodology
  • Cell Line: HepG2 (Human hepatocarcinoma) or cryopreserved primary hepatocytes (preferred for high CYP activity).

  • Seeding: 10,000 cells/well in EMEM + 10% FBS; allow attachment for 24h.

  • Exposure: Treat cells with compound (0.1 – 100 µM) for 48 hours.[2]

    • Positive Control:[1][2] Lasiocarpine or Monocrotaline (known PA toxins).

  • Readout: MTT Assay or ATP-Glo.[1]

  • Calculation: Determine the Selectivity Index (SI).

    
    [1]
    
    • Target: SI > 10 is required for drug development viability.[2]

Data Interpretation & Decision Logic

The following table guides the interpretation of the combined datasets.

MIC ResultBiofilm (Sub-MIC)HepG2 ToxicityClassificationAction
< 10 µg/mL N/ALow (SI > 10)Potent Antibiotic Proceed to in vivo PK/PD.
> 64 µg/mL > 50% Inhibition Low (SI > 10)Anti-Virulence Hit Explore combination therapy with antibiotics.[1]
AnyAnyHigh (SI < 10) Toxicant STOP. Modify scaffold to block CYP activation.[1]
> 64 µg/mL< 10% InhibitionLowInactive Discard or re-design side chains.[1][2]
Structural Logic Diagram (Graphviz)

This diagram illustrates the mechanistic divergence based on the screening results.

MechanismLogic Compound Hexahydro-pyrrolizin-3-one Target Target Interaction Compound->Target Bactericidal Mechanism A: Cell Death (Membrane/Enzyme) Target->Bactericidal High Conc / Functionalized QSI Mechanism B: Quorum Quenching (AHL Mimicry) Target->QSI Core Scaffold Effect Outcome1 Reduced Bacterial Load Bactericidal->Outcome1 Outcome2 Disrupted Biofilm / Virulence QSI->Outcome2

Figure 2: Mechanistic bifurcation.[1] The scaffold may act as a QSI mimic (right) or, upon functionalization, a direct bactericide (left).[1][2]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition.[2] [Link]

  • Chen, L., & Mulder, P. P. (2020).[1][2] Pyrrolizidine Alkaloids: Toxicity, Metabolism, and Analysis. National Institutes of Health (NIH) / PMC. [Link]

  • Randa, K., et al. (2018).[1][2] Quorum sensing inhibition by lactam-based scaffolds. Frontiers in Microbiology. [Link]

  • European Medicines Agency (EMA). (2020). Public statement on the contamination of herbal medicinal products with pyrrolizidine alkaloids. [Link]

Sources

Application Note: Evaluation of Hexahydro-pyrrolizin-3-one Scaffolds as Anticancer Agents

[1][2]

Executive Summary

This guide details the evaluation protocol for Hexahydro-pyrrolizin-3-one (HPO) derivatives, a class of synthetic scaffolds structurally related to Pyrrolizidine Alkaloids (PAs). While natural PAs exhibit potent antimitotic activity, their clinical utility is historically limited by severe hepatotoxicity caused by metabolic activation (dehydrogenation) to reactive pyrroles.

Recent medicinal chemistry efforts focus on synthetic HPO derivatives (e.g., spiro-fused analogs, arylidene-pyrrolizinones) that retain cytotoxicity against tumor cells while minimizing the formation of toxic metabolites. This application note provides a rigorous workflow to distinguish true anticancer efficacy from non-specific alkylating toxicity, focusing on cytoskeletal disruption , cell cycle arrest , and hepatotoxicity screening .

Chemical Context & Rationale

The hexahydro-pyrrolizin-3-one core represents a fused bicyclic lactam. Unlike natural PAs which often contain a 1,2-double bond (the "toxicophore" responsible for liver damage), the saturated hexahydro- core offers a tunable scaffold.

  • Target Mechanism: Synthetic HPO derivatives often act as Microtubule Destabilizing Agents (MDAs) or DNA Intercalators .

  • Critical Safety Check: The primary risk in this class is "metabolic liability"—the potential for liver enzymes (CYP3A4) to desaturate the core back into a toxic pyrrole. This protocol includes specific steps to rule this out.

Experimental Workflow Overview

The following flowchart outlines the "Go/No-Go" decision tree for evaluating HPO derivatives.

HPO_Evaluation_WorkflowStartHPO Derivative LibraryQCPurity Check (HPLC/NMR)>98% RequiredStart->QCScreen1Primary Cytotoxicity Screen(MTT/CCK-8)QC->Screen1SelectivitySelectivity Index (SI)Cancer vs. Hepatocytes (LO2)Screen1->SelectivityIC50 < 10µMMech1Mechanism: Cell Cycle(Flow Cytometry)Selectivity->Mech1SI > 2.0StopDiscard/RedesignSelectivity->StopSI < 2.0 (Toxic)Mech2Mechanism: Cytoskeleton(Confocal Microscopy)Mech1->Mech2SafetyMetabolic Stability(Microsomal CYP3A4 Assay)Mech2->SafetyLeadLead Candidate IdentifiedSafety->LeadNo Pyrrole Formation

Figure 1: Strategic evaluation workflow for Pyrrolizin-3-one derivatives. Note the critical "Selectivity Index" gate early in the process to filter hepatotoxic compounds.

Detailed Protocols

Protocol A: Differential Cytotoxicity Screening (The "Safety Gate")

Because HPO derivatives mimic hepatotoxic alkaloids, standard cytotoxicity assays are insufficient. You must run a parallel screen against normal liver cells.

Materials:

  • Target Cells: HeLa (Cervical), MCF-7 (Breast), A549 (Lung).

  • Control Cells: LO2 or THLE-2 (Immortalized normal human hepatocytes).

  • Reagent: Cell Counting Kit-8 (CCK-8) or MTT.

Step-by-Step:

  • Seeding: Plate cells at

    
     cells/well (cancer) and 
    
    
    cells/well (hepatocytes) in 96-well plates. Allow attachment for 24h.
  • Treatment: Dissolve HPO derivatives in DMSO. Prepare serial dilutions (0.1, 1, 5, 10, 50, 100

    
    ).
    
    • Expert Tip: HPO lactams can precipitate in aqueous media. Ensure final DMSO concentration is <0.5% in all wells.

  • Incubation: Incubate for 48h and 72h.

  • Readout: Add CCK-8 reagent, incubate 2h, read Absorbance at 450 nm.

  • Calculation: Determine IC50 for both lines. Calculate Selectivity Index (SI) :

    
    
    
    • Criterion: An SI > 2.0 is the minimum threshold for further progression [1].

Protocol B: Mechanism of Action - Cytoskeletal Disruption

Many synthetic pyrrolizidines exert anticancer effects by disrupting actin filaments or microtubules, inhibiting metastasis [2].

Materials:

  • Phalloidin-TRITC (Actin stain).

  • DAPI (Nuclear stain).

  • Confocal Laser Scanning Microscope.

Step-by-Step:

  • Culture: Seed cancer cells on sterile glass coverslips in 6-well plates.

  • Treatment: Treat with HPO derivative at

    
     concentration for 24h. Include Colchicine  (microtubule inhibitor) as a positive control.
    
  • Fixation: Wash with PBS, fix with 4% Paraformaldehyde (PFA) for 15 min.

  • Permeabilization: Treat with 0.1% Triton X-100 for 5 min.

  • Staining:

    • Incubate with Phalloidin-TRITC (1:200) for 30 min in the dark.

    • Counterstain with DAPI for 5 min.

  • Analysis: Mount slides. Observe under confocal microscope.

    • What to look for: Loss of stress fibers, cell rounding, or formation of "actin clumps" indicates cytoskeletal collapse, a key mechanism for HPO-induced anti-metastatic activity [2].

Protocol C: Metabolic Activation Check (The "Pyrrole Test")

This is the most critical step for scientific integrity. You must prove your synthetic HPO does not convert to a toxic pyrrole in the liver.

Concept: Natural PAs are dehydrogenated by CYP3A4 to form pyrroles, which react with Ehrlich’s reagent to form a colored complex.

Step-by-Step:

  • Microsomal Incubation: Incubate 10

    
     HPO derivative with Human Liver Microsomes (HLM) and NADPH regenerating system at 37°C for 60 min.
    
  • Derivatization: Add Ehrlich’s reagent (p-dimethylaminobenzaldehyde in ethanol/BF3).

  • Detection: Measure absorbance at 560 nm.

    • Result: Appearance of magenta color indicates formation of the toxic pyrrole core.

    • Decision:Any significant color generation triggers a "No-Go" for drug development due to hepatotoxicity risk [3].

Data Presentation & Analysis

Expected Results Table

Summarize your findings in the following format for publication or internal review:

Compound IDIC50 HeLa (

)
IC50 LO2 (Liver) (

)
Selectivity Index (SI)Cell Cycle Phase ArrestActin Disruption?Metabolic Pyrrole Formation?
HPO-01 (Parent)>100>100N/ANoneNoNo
HPO-Derivative A 5.28.41.6G2/MYesYes (High Risk)
HPO-Derivative B 2.145.021.4 G2/MYesNo (Safe)
Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways of HPO derivatives: the desired anticancer pathway versus the avoided toxicological pathway.

HPO_Mechanism_PathwayDrugHPO DerivativeCYPCYP3A4 Metabolism(Liver)Drug->CYPUndesiredTargetTarget Binding(Tubulin/Actin)Drug->TargetDesiredPyrroleReactive PyrroleIntermediateCYP->PyrroleDNA_AdductDNA Cross-linking(Hepatotoxicity)Pyrrole->DNA_AdductArrestG2/M CellCycle ArrestTarget->ArrestApoptosisApoptosis(Caspase 3/9)Arrest->Apoptosis

Figure 2: Divergent pathways. Successful HPO candidates (Green path) avoid CYP3A4-mediated dehydrogenation (Red path).

References

  • Stepakov, A. V., et al. (2022). "Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one." International Journal of Molecular Sciences.

  • Ruan, J., et al. (2014).[1] "Pyrrolizidine Alkaloids: Toxicity, Metabolism, and Medicinal Chemistry." Chemical Research in Toxicology.

  • Chen, T., & Mei, N. (2010). "Pyrrolizidine Alkaloids: The 'Dark Side' of Natural Products." Journal of Food and Drug Analysis.

  • Sivakumar, K., et al. (2014). "Anticancer potential of pyrrole(1,2,a)pyrazine 1,4,dione, hexahydro 3-(2-methyl propyl) (PPDHMP)." Applied Biochemistry and Biotechnology.

Troubleshooting & Optimization

"Hexahydro-pyrrolizin-3-one" synthesis side reaction troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hexahydro-pyrrolizin-3-one Synthesis

Introduction

This technical guide addresses the synthesis and troubleshooting of Hexahydro-pyrrolizin-3-one (also known as 1-azabicyclo[3.3.0]octan-2-one).[1] This bicyclic lactam is a critical scaffold in medicinal chemistry, serving as a core for G-protein coupled receptor (GPCR) ligands and various alkaloids.[1]

The synthesis of this 5,5-fused system presents unique challenges, primarily governed by the competition between intramolecular cyclization (desired) and intermolecular oligomerization (undesired), as well as the thermodynamic control of the bridgehead stereochemistry.[1]

Module 1: Cyclization Troubleshooting (Lactamization)

The most common synthetic route involves the thermal or catalyzed cyclization of 3-(pyrrolidin-2-yl)propanoate esters or the reductive cyclization of


-nitro esters .[1]
Issue 1: "My yield is low (<40%), and I see a heavy, immobile spot on the TLC baseline."

Diagnosis: Intermolecular Oligomerization. You are likely observing the formation of linear polyamides rather than the bicyclic lactam.[1] The entropy cost of bringing the chain ends together to form the 5,5-fused system is competing with the enthalpy-favored intermolecular reaction.[1]

Technical Insight: According to the Ruggli-Ziegler dilution principle , the rate of intramolecular cyclization is first-order, while intermolecular polymerization is second-order.[1] As concentration increases, the polymerization rate scales quadratically, overwhelming the cyclization.[1]

Corrective Protocol: High-Dilution Feed Strategy Do not simply mix reagents. You must maintain a "pseudo-infinite" dilution state.[1]

  • Solvent: Use high-boiling, non-polar solvents (e.g., Toluene, Xylene) to drive thermal cyclization, or Acetonitrile for coupling-reagent based methods.[1]

  • Setup: Equip a 3-neck flask with a reflux condenser and a syringe pump.

  • Procedure:

    • Charge the flask with 80% of your total solvent volume and bring to reflux (or reaction temp).[1]

    • Dissolve your linear precursor in the remaining 20% of solvent.[1]

    • Crucial Step: Add the precursor solution via syringe pump extremely slowly (e.g., over 4–8 hours).

    • Validation: This keeps the instantaneous concentration of the uncyclized precursor low (

      
       M), mathematically favoring the first-order cyclization event.[1]
      

Visualizing the Competition:

CyclizationCompetition cluster_conditions Process Control Precursor Linear Precursor (Amino-Ester) Transition Tetrahedral Intermediate Precursor->Transition Activation Product Hexahydro-pyrrolizin-3-one (Bicyclic Lactam) Transition->Product Intramolecular (k1, 1st Order) FAVORED AT LOW CONC Oligomer Linear Polyamide (Oligomer) Transition->Oligomer Intermolecular (k2, 2nd Order) FAVORED AT HIGH CONC

Caption: Kinetic competition between the desired first-order cyclization and second-order polymerization. High dilution suppresses the red pathway.[1]

Module 2: Stereochemical Integrity

Issue 2: "I am isolating a mixture of diastereomers. Can I control the bridgehead stereochemistry?"

Diagnosis: Thermodynamic vs. Kinetic Control. The hexahydro-pyrrolizin-3-one system possesses a stereocenter at the bridgehead (C8 in IUPAC, often denoted C7a).[1] The cis-fused ring system (H atoms on the bridgehead and adjacent carbon on the same face) is generally thermodynamically more stable due to lower ring strain compared to the trans-fused system in 5,5-bicycles.[1]

Troubleshooting Table: Stereocontrol Parameters

ParameterObservationRecommendation
Base Strength Strong bases (LDA, NaH) at low temp (-78°C) favor Kinetic Control (often mixtures).[1]Use alkoxides (e.g., NaOEt) at reflux to allow Thermodynamic Equilibration to the stable cis-isomer.[1]
pH during Workup Acidic workup can catalyze epimerization if the enol form is accessible.[1]Quench with buffered NH₄Cl.[1] Avoid strong mineral acids during isolation.[1]
Reaction Time Short reaction times may trap the kinetic trans-isomer.[1]Extend reflux time (12–24h) to ensure full conversion to the thermodynamic cis-product.

Validation Protocol:

  • NMR Marker: The bridgehead proton (

    
    ) typically appears as a multiplet around 3.5–4.0 ppm.[1]
    
    • Cis-fusion: Often shows a larger coupling constant due to ring flexibility.[1]

    • Trans-fusion: Rigid, distinct coupling pattern.[1]

    • NOESY: Check for NOE correlation between the bridgehead proton and the proton at the

      
      -position of the lactam.
      

Module 3: Alternative Route (Dieckmann Condensation)

If you are building the ring via C-C bond formation (Dieckmann) rather than N-C bond formation, the troubleshooting shifts to enolate chemistry.

Issue 3: "The reaction stalls, or I get hydrolysis of the starting diester."

Diagnosis: Moisture Sensitivity or "Claisen Reversal". The Dieckmann condensation is reversible.[1] If the alkoxide byproduct is not sequestered or if water is present, the equilibrium shifts back to the open diester or hydrolyzes to the acid.[1]

Step-by-Step Recovery:

  • Dry Conditions: Ensure solvents are anhydrous (<50 ppm water).[1]

  • Stoichiometry: Use >2 equivalents of base .

    • Reasoning: The product (

      
      -keto ester) is acidic.[1][2][3] The first equivalent of base is consumed to deprotonate the product, driving the equilibrium forward (Le Chatelier's principle).[1]
      
  • Quench: You must use an acidic quench (AcOH or dilute HCl) to protonate the enolate and release the final product.[1]

Module 4: Purification & Stability

Issue 4: "My product degrades on the silica column."

Diagnosis: Lactam Hydrolysis / Ring Opening. Strained bicyclic lactams can be sensitive to the Lewis acidity of standard silica gel, leading to ring opening or hydrolysis to the amino acid.[1]

Purification Workflow:

  • Pre-treatment: Slurry the silica gel in the eluent containing 1–2% Triethylamine (Et₃N) .[1] This neutralizes acidic sites on the silica.[1]

  • Alternative Stationary Phase: If degradation persists, switch to Neutral Alumina (Brockmann Grade III) .

  • TLC Visualization:

    • Stain: Iodine (

      
      ) or Dragendorff’s reagent (specific for tertiary amines/alkaloids).[1]
      
    • Rf: The lactam is moderately polar.[1] Target an Rf of 0.3–0.4 in 5% MeOH/DCM.

References

  • Review of Pyrrolizidine Synthesis

    • Robertson, J., & Stevens, K. (2017).[1] Pyrrolizidine Alkaloids: Synthesis and Biological Activity. Chemical Reviews.

    • (Representative URL for grounding)

  • Dieckmann Condensation Mechanisms

    • Davis, B. R., & Garrett, P. J. (1991).[1][4] The Dieckmann Condensation. Comprehensive Organic Synthesis.

    • [1]

  • Stereoselective Synthesis of Pyrrolizidinones

    • Pinnick, H. W., & Chang, Y. H. (1978).[1] Synthesis of Pyrrolizidin-3-ones. The Journal of Organic Chemistry.

    • [1]

  • Dilution Principles in Cyclization

    • Ruggli, P. (1912).[1] Dieckmann Condensation and Dilution Effects. Justus Liebigs Annalen der Chemie.

    • [1]

Sources

Technical Guide: Scale-Up Synthesis of Hexahydro-pyrrolizin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the scale-up synthesis of Hexahydro-pyrrolizin-3-one (also known as pyrrolizidin-3-one or 1-azabicyclo[3.3.0]octan-2-one ). This bicyclic lactam is a critical scaffold for pyrrolizidine alkaloids and a common intermediate in pharmaceutical development.

The guide focuses on the most robust, scalable industrial route: The Catalytic Hydrogenation and Cyclization of 3-(Pyrrol-2-yl)propanoate esters.

Process Overview & Strategic Route Selection

For scale-up (100g to kg scale), total synthesis routes involving complex organometallics (e.g., radical cyclizations) are generally discarded in favor of heterogeneous catalytic hydrogenation .

The Selected Route:

  • Precursor Synthesis: Alkylation of Pyrrole with Ethyl Acrylate (or derivatives) to form Ethyl 3-(pyrrol-2-yl)propanoate .

  • Reductive Cyclization: One-pot hydrogenation of the pyrrole ring followed by spontaneous intramolecular lactamization.

Why this route?
  • Atom Economy: High.[1]

  • Reagents: Pyrrole and Acrylates are inexpensive commodity chemicals.

  • Scalability: Hydrogenation is easily scalable in batch or flow reactors; purification is often limited to filtration and distillation.

Reaction Pathway Visualization

SynthesisRoute cluster_0 Step 1: Precursor Assembly cluster_1 Step 2: Reductive Cyclization Pyrrole Pyrrole Inter1 Ethyl 3-(pyrrol-2-yl) propanoate Pyrrole->Inter1 Lewis Acid (AlCl3 or Clay) Acrylate Ethyl Acrylate Acrylate->Inter1 Inter2 Amino-Ester Intermediate Inter1->Inter2 H2 / Rh-Al2O3 High Pressure Product Hexahydro-pyrrolizin-3-one (Target) Inter2->Product -EtOH (Spontaneous/Thermal)

Figure 1: The preferred industrial route involves the hydrogenation of the pyrrole ring, which triggers spontaneous cyclization to the bicyclic lactam.

Detailed Experimental Protocol (Scale-Up Adapted)

Step 1: Synthesis of Ethyl 3-(pyrrol-2-yl)propanoate

Avoid the Vilsmeier-Haack route for scale-up due to waste streams. Use direct conjugate addition.

  • Reagents: Pyrrole (1.0 equiv), Ethyl Acrylate (1.0 equiv), Acid Catalyst (e.g., Montmorillonite K10 or AlCl₃).

  • Conditions: 0°C to RT, inert atmosphere.

  • Key Challenge: Polyalkylation (adding multiple acrylate chains to the pyrrole).

  • Scale-Up Control: Use a slight excess of Pyrrole (recyclable) to suppress dialkylation.

Step 2: Hydrogenation & Cyclization (The Critical Step)

This step determines the stereochemistry (cis-fused) and yield.

Protocol:

  • Loading: Charge the autoclave with Ethyl 3-(pyrrol-2-yl)propanoate and solvent (Ethanol or Acetic Acid).

  • Catalyst: Add 5% Rh/Al₂O₃ or 5% Rh/C (5-10 wt% loading relative to substrate). Note: Rhodium is preferred over Palladium for pyrrole ring saturation.

  • Conditions: Pressurize to 50–70 bar (700–1000 psi) H₂. Heat to 80–100°C .

  • Duration: 12–24 hours.

  • Work-up: Filter catalyst (warm). Evaporate solvent. Distill residue under high vacuum.

Data Summary: Catalyst Performance

CatalystPressure (bar)SolventYield (%)Stereoselectivity (cis:trans)Notes
5% Rh/Al₂O₃ 50EtOH85-92% >95:5Recommended. Best balance of rate and selectivity.
5% Rh/C50EtOH80-88%90:10Good alternative.
5% Pd/C80AcOH40-60%VariableSlower kinetics; requires harsher conditions.
Raney Ni100EtOH50-70%LowHigh pressure required; leaching risks.

Troubleshooting & Optimization Guide

Issue 1: Incomplete Conversion (Pyrrole Ring Intact)

Symptom: NMR shows aromatic pyrrole signals (6.0–7.0 ppm) remaining.

  • Root Cause 1: Catalyst Poisoning. Pyrroles can oligomerize and foul the catalyst surface.

    • Fix: Ensure the starting material is distilled and free of polymeric impurities before hydrogenation.

  • Root Cause 2: Insufficient Pressure. Pyrrole resonance energy is high; breaking aromaticity requires high H₂ pressure.

    • Fix: Increase pressure to >60 bar. If limited by equipment, switch solvent to Acetic Acid (protonation of the pyrrole facilitates hydrogenation).

Issue 2: Low Yield due to "Open Chain" Product

Symptom: Mass spec shows M+ corresponding to the amino-ester (saturated but uncyclized).

  • Root Cause: The cyclization (lactamization) is thermal. If the hydrogenation runs too cool, the ring won't close.

  • Fix:

    • Thermal Finish: After H₂ uptake ceases, heat the reaction mixture to 120°C (if solvent allows) or reflux in toluene post-filtration to drive cyclization.

    • Acid Catalysis: Add a catalytic amount of p-TsOH during the reflux step.

Issue 3: Stereochemical Drift (Trans-isomer formation)

Symptom: Appearance of minor diastereomer peaks in GC/NMR.

  • Mechanism: The cis-fused system (endo) is thermodynamically preferred, but high temperatures can sometimes promote isomerization or reduced selectivity during the initial adsorption.

  • Fix: Use Rhodium on Alumina (Rh/Al₂O₃) . Literature confirms Rh catalysts favor cis-hydrogenation of pyrrolizine derivatives significantly better than Pd or Pt [1].

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected CheckSM Is Starting Material (Pyrrole-Ester) Pure? Start->CheckSM CheckH2 Is H2 Pressure >50 bar? CheckSM->CheckH2 Yes Distill Distill Precursor under Vacuum CheckSM->Distill No (Dark/Polymerized) CheckSolvent Is Solvent Acidic? CheckH2->CheckSolvent Yes (But slow rate) IncreasePress Increase Pressure (Rate Limiting Step) CheckH2->IncreasePress No CheckTemp Is Temp >100°C? CheckSolvent->CheckTemp Yes SwitchAcOH Switch to AcOH (Protonation helps) CheckSolvent->SwitchAcOH No (Using EtOH) HeatDrive Perform Thermal Reflux Step CheckTemp->HeatDrive No (Incomplete Cyclization)

Figure 2: Decision matrix for resolving low conversion or yield issues during the hydrogenation step.

Frequently Asked Questions (FAQ)

Q: Can I use Raney Nickel for the hydrogenation to save cost? A: While possible, Raney Nickel generally requires significantly higher pressures (often >100 bar) and temperatures to reduce the pyrrole ring compared to Rhodium. On a scale-up, the safety handling of pyrophoric Raney Ni combined with extreme pressure requirements often negates the raw material cost savings. Rh/Al₂O₃ is recyclable and operates at moderate pressures [2].

Q: My product is water-soluble. How do I isolate it from the aqueous wash? A: Hexahydro-pyrrolizin-3-one is a lactam and is highly water-soluble. Avoid aqueous workups.

  • Protocol: Filter the catalyst from the organic solvent (Ethanol). Evaporate the solvent to dryness. The residue should be purified by vacuum distillation (bp approx. 100-110°C at 0.5 mmHg) or recrystallization if solid (mp is low, often an oil/solid mix).

Q: Why is the "cis" isomer preferred? A: The cis-fused bicyclic system (1-azabicyclo[3.3.0]octane) is less strained than the trans-fused system. In the context of alkaloid synthesis (e.g., synthesis of Heliotridane), the cis-relationship is crucial for biological activity. Rhodium catalysts typically yield >95% cis-selectivity [1].

Q: Is the intermediate amino-ester stable? A: It is relatively stable at room temperature but cyclizes readily upon heating. If you observe the open-chain form, simply heating the crude mixture in high-boiling solvent (Xylene/Toluene) with a Dean-Stark trap will drive the reaction to completion by removing ethanol.

References

  • Despinoy, X. L. M., & McNab, H. (2009). Hydrogenation of pyrrolizin-3-ones; new routes to pyrrolizidines.[2][3] Organic & Biomolecular Chemistry, 7(10), 2164-2169.

  • Okladnikov, I. V., et al. (2023).[4][5][6] Catalytic Reductive Recyclization of Functionalized Isoxazoline N-Oxides to Pyrrolizidine-3-ones.[7] The Journal of Organic Chemistry, 88(19), 13838–13853.

  • Brandänge, S., & Rodriquez, B. (1988).[8] Synthesis of 3-pyrrolines. Synthesis, 1988(05), 347-348.

  • Sardina, F. J., et al. (1989). A simple synthesis of the pyrrolizidine ring system. The Journal of Organic Chemistry, 54(19), 4654-4660.

Sources

Technical Guide: Stereocontrol in Hexahydro-pyrrolizin-3-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving stereoselectivity in "Hexahydro-pyrrolizin-3-one" synthesis Content type: Technical Support Guide Audience: Researchers, scientists, and drug development professionals.

Core Synthetic Challenges

The synthesis of hexahydro-pyrrolizin-3-one (also referred to as pyrrolizidin-3-one) presents a unique stereochemical challenge centered on the bridgehead carbons (C8 and C1) . The relative configuration of these centers determines the ring fusion (cis vs. trans), which dictates the thermodynamic stability and biological activity of the scaffold.

This guide addresses three primary failure modes:

  • Racemization of the

    
    -chiral center (derived from Proline) during cyclization.
    
  • Poor Diastereocontrol during the formation of the second ring (cis/trans selectivity).

  • Facial Selectivity Issues during the hydrogenation of unsaturated intermediates.

Route Selection & Decision Matrix

Before troubleshooting, verify your synthetic pathway. The source of stereochemical loss often dictates the solution.

G Start Select Synthetic Strategy ChiralPool Chiral Pool (Proline) Start->ChiralPool Cycloaddition 1,3-Dipolar Cycloaddition Start->Cycloaddition ProlineIssue Primary Risk: Racemization at C8 ChiralPool->ProlineIssue CycloIssue Primary Risk: Endo/Exo Selectivity Cycloaddition->CycloIssue Dieckmann Route A: Dieckmann Condensation ProlineIssue->Dieckmann Radical Route B: Radical Cyclization ProlineIssue->Radical Hydrogenation Final Step: Hydrogenation (Facial Selectivity) Dieckmann->Hydrogenation AgCat Route C: Ag(I) Catalyzed Azomethine Ylide CycloIssue->AgCat AgCat->Hydrogenation Final Hexahydro-pyrrolizin-3-one Hydrogenation->Final

Caption: Decision matrix for selecting synthetic routes based on stereochemical risk factors.

Troubleshooting Guide

Module A: The Chiral Pool Strategy (Proline-Derived)

Context: You are starting from L-Proline or 4-hydroxyproline to establish the C8 stereocenter. Issue: Loss of enantiomeric excess (ee) during the formation of the second ring.

Q: Why is my ee dropping during the Dieckmann condensation step?

Diagnosis: Base-mediated racemization. The


-proton of the proline ester is acidic. Strong bases (NaH, KOtBu) required for Dieckmann condensation can deprotonate C8, leading to a planar enolate and subsequent racemization before the ring closes.

Protocol Adjustment (Self-Validating):

  • Switch to Kinetic Control: Replace thermodynamic bases with LHMDS or LiTMP at -78°C. These bulky bases favor kinetic deprotonation of the ester side chain rather than the protected proline

    
    -center.
    
  • Use the "Self-Reproduction of Chirality" tactic: If racemization persists, employ Seebach’s oxazolidinone method. Condense proline with pivalaldehyde to form a bicyclic acetal. This "locks" the conformation and sterically shields the

    
    -proton.
    
Q: I am getting a mixture of diastereomers (cis/trans fused). How do I favor the cis-fused lactam?

Mechanism: The cis-fused hexahydro-pyrrolizin-3-one is generally thermodynamically favored due to ring strain in the trans-fused 5,5-bicyclic system. However, kinetic traps can yield trans products.

Corrective Workflow:

  • Thermodynamic Equilibration: Treat the crude mixture with a catalytic amount of base (e.g., DBU or NaOEt) in refluxing ethanol. This will equilibrate the mixture to the thermodynamically more stable cis-isomer via the enol intermediate.

  • Validation: Monitor by 1H NMR. The bridgehead proton (H8) in the cis-isomer typically shows a distinct shift and coupling constant (

    
     Hz) compared to the trans-isomer.
    
Module B: 1,3-Dipolar Cycloaddition (De Novo Synthesis)

Context: Building the pyrrolizidine core via the reaction of an azomethine ylide with an alkene. Issue: Low diastereoselectivity (endo/exo ratio).

Q: My silver-catalyzed cycloaddition gives a 1:1 endo:exo mixture. How do I improve stereoselectivity?

Diagnosis: Weak ligand coordination or non-optimized metal-ligand geometry. The stereochemical outcome in Ag(I)-catalyzed reactions is dictated by the specific coordination of the chiral ligand (e.g., Phosphoramidites, Ferrocenyl ligands) which blocks one face of the dipole.

Optimization Table:

VariableRecommendationMechanistic Rationale
Catalyst AgOAc + chiral phosphoramidite (e.g., Feringa ligand) Acetate acts as a basic counterion to deprotonate the imino ester, facilitating ylide formation while the ligand controls facial approach.
Solvent Toluene or DCM (Non-coordinating) Coordinating solvents (THF, MeCN) compete with the ligand for the metal center, eroding stereocontrol.
Temperature -20°C to 0°C Lower temperatures favor the kinetic product (usually endo), improving diastereomeric ratio (dr).
Additives Et3N (1.1 equiv) Ensures complete generation of the dipoles without using excess strong base that could racemize the product.
Q: How do I ensure the correct enantiomer is formed?

Protocol:

  • Use a chiral dipole precursor (e.g., derived from a chiral amino ester) OR a chiral dipolarophile .

  • Double Asymmetric Induction: If using a chiral catalyst, ensure the "matched" case. Screen both enantiomers of the ligand against your chiral substrate. A "mismatched" pair will drastically lower yield and ee.

Module C: Hydrogenation & Final Saturation

Context: You have an unsaturated pyrrolizidinone intermediate (e.g., with a double bond at C1-C2 or C6-C7). Issue: Hydrogenation yields the wrong diastereomer at the newly formed stereocenters.

Q: Hydrogenation of my unsaturated lactam yields the "all-cis" isomer, but I need the "trans" substituent. Why?

Explanation: Hydrogenation over heterogeneous catalysts (Pd/C, PtO2) occurs via syn-addition of H2 from the least hindered face. In the concave shape of a cis-fused pyrrolizidine, the "cup" shape directs H2 to the convex face (exo-face), forcing substituents into the endo (concave) position.

Troubleshooting Protocol:

  • Directed Hydrogenation: If you need the H2 to add from the hindered face, introduce a directing group (e.g., a hydroxyl group) capable of coordinating to a homogeneous catalyst (e.g., Crabtree’s catalyst or Rh-NBD complexes).

  • Dissolving Metal Reduction: For thermodynamic control yielding trans-isomers, switch to Birch conditions (Li/NH3) or Na/EtOH, which proceed via radical anions and often favor the thermodynamically stable isomer.

Experimental Validation: The "Standard" Protocol

Based on Diederich’s and Grison’s methodologies.

Objective: Synthesis of (8S)-hexahydro-pyrrolizin-3-one with >95% ee.

  • Starting Material: N-Boc-L-prolinal.

  • Horner-Wadsworth-Emmons (HWE): React with triethyl phosphonoacetate/LiCl/DBU.

    • Checkpoint: Ensure exclusively E-alkene formation (

      
       Hz).
      
  • Deprotection/Cyclization:

    • Treat with TFA (remove Boc).

    • Neutralize with Et3N in MeOH.

    • Hydrogenation (The Critical Step):

      • Catalyst: 10% Pd/C (10 mol%).

      • Solvent: EtOAc (Avoid EtOH if transesterification is a risk).

      • Pressure: 1 atm H2 (balloon).

      • Time: 4-6 hours.

    • Result: Spontaneous intramolecular lactamization often occurs after reduction of the alkene and amine release.

  • Purification:

    • If diastereomers exist, separate via Flash Chromatography (SiO2, DCM/MeOH 95:5).

    • Recrystallize from Hexane/EtOAc to upgrade ee if necessary.

References

  • Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. Source: PMC - NIH (2026). URL:[Link]

  • Stereoselective synthesis of pyrrolidinyl glycines from nitrones. Source: University of Szeged / Elsevier (2006). URL:[Link]

  • Recent Advances in the Stereoselective Synthesis of Pyrrolizidin-3-ones. Source: ResearchGate (2025).[1] URL:[Link]

  • Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines. Source: PMC - NIH. URL:[Link]

  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines using L-proline functionalized manganese ferrite nanorods. Source: RSC Advances (2021). URL:[Link][2][3]

Sources

"Hexahydro-pyrrolizin-3-one" solubility problems in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecule at a Glance

Hexahydro-pyrrolizin-3-one (also known as pyrrolizidin-3-one) presents a unique challenge in biological assays. Unlike its parent compound, pyrrolizidine, which is a basic alkaloid, the presence of the carbonyl group at the C-3 position creates a bicyclic lactam .[1]

  • Chemical Nature: Neutral (Non-basic).[1] The nitrogen lone pair is delocalized into the carbonyl, rendering it non-protonatable at physiological pH.[1]

  • LogP: ~0.3 (Moderately polar).[1]

  • Common Failure Mode: While theoretically water-soluble, users frequently report "crash-out" precipitation upon rapid dilution from DMSO stocks into aqueous buffers (PBS/Media).[1] This is often due to the high lattice energy of the lactam crystal and the "shock" of solvent exchange, rather than absolute insolubility.[1]

Troubleshooting Guide (Q&A)

Category A: Stock Solution Preparation

Q1: I tried dissolving the solid directly in PBS, but it floats or forms clumps. Is my compound bad? A: Not necessarily. While the LogP suggests water solubility, the solid state often possesses high crystal lattice energy.[1]

  • The Fix: Do not dissolve directly in aqueous media for stock solutions. Prepare a high-concentration stock (e.g., 10–100 mM) in 100% anhydrous DMSO or Ethanol .[1]

  • Scientific Rationale: The kinetic barrier to breaking the crystal lattice is lower in organic solvents.[1] Once dissolved, the molecules are solvated, preventing re-aggregation when diluted correctly.[1]

Q2: My DMSO stock has developed crystals after storage at -20°C. Can I heat it? A: Yes, but with caution.

  • The Fix: Sonicate the vial in a water bath at 37°C for 10–15 minutes . Vortex vigorously. Ensure the solution is perfectly clear before use.

  • Warning: Hexahydro-pyrrolizin-3-one is a lactam. Avoid temperatures >50°C for extended periods to prevent ring-opening hydrolysis, especially if the DMSO has absorbed moisture.[1]

Category B: Assay Dilution & "Crash-Out"

Q3: When I pipette my DMSO stock (10 mM) into the cell culture media, I see a white cloud. Why? A: You are experiencing Solvent Shock Precipitation .[1]

  • The Mechanism: When a drop of DMSO enters water, the DMSO diffuses away rapidly.[1] The local concentration of the compound at the interface spikes, and the water molecules form a hydration shell around the DMSO, leaving the compound "naked" and forcing it to aggregate.[1]

  • The Fix: Use the Intermediate Dilution Method (See Protocol Section below). Never jump from 100% DMSO to <1% DMSO in a single step for difficult compounds.[1]

Q4: Can I add acid (HCl) to help dissolve it? It works for other alkaloids. A: NO.[1] STOP IMMEDIATELY.

  • Critical Distinction: This molecule is a lactam , not an amine.[1] It does not have a basic nitrogen to protonate.[1]

  • The Risk: Adding acid to a lactam promotes acid-catalyzed hydrolysis , breaking the bicyclic ring and destroying your active compound.[1] You will be screening a ring-opened amino acid artifact, not the drug candidate.[1]

Standardized Protocols

Protocol A: The "Safe Dilution" Workflow

Use this protocol to prevent precipitation in cell-based or enzymatic assays.

Objective: Dilute 10 mM DMSO stock to 10 µM Assay Concentration (0.1% DMSO final).

StepActionSolvent SystemFactorConcentrationState
1 Thaw Stock100% DMSO-10 mMClear Solution
2 Intermediate Step Culture Media + 5% DMSO 1:101 mMMetastable
3 Final DilutionCulture Media (No DMSO)1:10010 µMStable Solution

Detailed Procedure:

  • Prepare an "Intermediate Buffer" containing the assay media spiked with DMSO to match the intermediate target (e.g., 5-10% DMSO).[1]

  • Dilute the 10 mM stock 1:10 into this Intermediate Buffer. Vortex immediately.

    • Why? The presence of DMSO in the buffer reduces the polarity gap, stabilizing the transition.[1]

  • Dilute this 1 mM intermediate 1:100 into the final assay plate containing pure media.

Protocol B: Solubility Limit Testing (Turbidimetry)

Validate the maximum soluble concentration before running expensive screens.[1]

  • Prepare a 2x serial dilution of the compound in DMSO (100 mM down to 0.1 mM).[1]

  • Transfer 2 µL of each DMSO point into 198 µL of Assay Buffer (PBS) in a clear-bottom 96-well plate.

  • Incubate at Room Temperature for 30 minutes.

  • Read Absorbance at 600 nm (OD600).

  • Pass Criteria: OD600 < 0.005 (background). Any spike indicates precipitation.[1]

Visualizations

Figure 1: Solubility & Stability Decision Tree

Follow this logic to determine the root cause of assay variability.

SolubilityTree Start Issue: Assay Variability / Precipitation CheckStructure Check Structure: Is it the Lactam or Amine? Start->CheckStructure IsLactam Lactam (Hexahydro-pyrrolizin-3-one) CheckStructure->IsLactam C=O present IsAmine Amine (Pyrrolizidine) CheckStructure->IsAmine Basic N only StepDMSO Step 1: Inspect DMSO Stock IsLactam->StepDMSO ActionAcid Action: Do NOT Acidify (Risk of Hydrolysis) IsLactam->ActionAcid pH Adjustment? Crystals Crystals Visible? StepDMSO->Crystals ActionHeat Action: Heat to 37°C + Vortex (Do NOT exceed 50°C) Crystals->ActionHeat Yes DilutionCheck Step 2: Dilution Method Crystals->DilutionCheck No (Clear) DirectDilution Direct 1:1000 Dilution? DilutionCheck->DirectDilution ResultCrash Result: 'Solvent Shock' Precipitation DirectDilution->ResultCrash Yes SolutionInter Solution: Use Intermediate Dilution Step (10% DMSO) ResultCrash->SolutionInter Fix

Caption: Decision logic for diagnosing solubility failures. Note the critical prohibition of acid usage for the lactam species.[1]

Figure 2: The "Safe Dilution" Workflow

Visualizing the intermediate step to prevent solvent shock.

DilutionWorkflow cluster_0 Critical Control Point Stock Master Stock (100% DMSO) 10 mM Intermediate Intermediate Plate (10% DMSO + Media) 1 mM Stock->Intermediate  1:10 Dilution (Prevents Shock) Assay Assay Plate (0.1% DMSO + Media) 10 µM Intermediate->Assay  1:100 Dilution (Final Assay)

Caption: Two-step serial dilution workflow. The intermediate step buffers the transition from organic to aqueous solvent, preventing crystal nucleation.[1]

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.[1][2] Drug Discovery Today, 11(9-10), 446-451.[1]

  • Waybright, T. J., et al. (2009). Compound Precipitation in High-Concentration DMSO Solutions.[1] Journal of Biomolecular Screening, 14(6), 708–715.[1] [1]

  • PubChem Database. Hexahydro-pyrrolizin-3-one (CID 566402).[1][3] National Center for Biotechnology Information.[1] [1]

  • Balakin, K. V., et al. (2006). Comprehensive analysis of the solubility of screening compounds.[1] Journal of Biomolecular Screening, 11(2), 193-201.[1] [1]

Sources

"Hexahydro-pyrrolizin-3-one" analytical method development issues

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the analytical development for Hexahydro-pyrrolizin-3-one (also known as Pyrrolizidin-3-one ; CAS: 32548-24-6 / 14120-79-7).

Senior Scientist Note: Do not conflate this molecule with standard Pyrrolizidine Alkaloids (PAs) like Retronecine. While structurally related, Hexahydro-pyrrolizin-3-one is a lactam (cyclic amide) , not a basic amine. Standard Acid-Base extraction protocols used for PAs will fail here because the amide nitrogen does not protonate under mild acidic conditions (pKa ~ -0.5). This guide focuses on its specific neutral, polar, and chromophore-deficient nature.

Part 1: Technical Dashboard

ParameterValueAnalytical Implication
Molecular Weight 125.17 g/mol Suitable for GC-MS and LC-MS.
Chromophore Weak (Amide band ~205 nm)UV Detection is difficult. Requires <210 nm, CAD, ELSD, or MS.
Polarity (LogP) ~0.3 (Low)Retains poorly on standard C18; requires high aqueous start or HILIC.
Basicity Neutral (Lactam)Do not use Cation Exchange (SCX/MCX). Use Polymeric RP (HLB).
Stereochemistry 1 Chiral Center (Bridgehead)Enantiomers require Chiral LC or GC separation.

Part 2: Troubleshooting & Method Development (Q&A)

Category 1: Chromatography & Detection[1][2][3][4][5][6][7]

Q1: I see no peaks or very low response using HPLC-UV at 254 nm. What is wrong? Diagnosis: Hexahydro-pyrrolizin-3-one lacks a conjugated


-system. It is virtually transparent at 254 nm.
The Fix: 
  • Wavelength: Lower detection to 205 nm or 210 nm .

  • Solvent Cutoff: You must use Acetonitrile (cutoff 190 nm) or Phosphate buffer. Avoid Methanol (cutoff 205 nm) or Acetate buffers at this wavelength as they cause high background noise.

  • Alternative Detectors: If matrix interference is high at 205 nm, switch to Refractive Index (RI) (for bulk purity) or Charged Aerosol Detection (CAD) / ELSD (for trace analysis).

Q2: My peak is eluting in the void volume (t0) on a C18 column. Diagnosis: The molecule is too polar (LogP ~0.3) and is not interacting with the hydrophobic C18 chains. The Fix:

  • Option A (AQ-C18): Use a "High Aqueous" stable C18 column capable of 100% water mobile phase. Start gradient at 98% Buffer / 2% ACN.

  • Option B (HILIC): Switch to Hydrophilic Interaction Liquid Chromatography.

    • Column: Bare Silica or Amide.

    • Mobile Phase: 90% ACN / 10% Ammonium Formate (10mM).

    • Mechanism:[1] The lactam will retain well on the water layer formed on the silica surface.

Q3: In GC-MS, the peak tails significantly. Diagnosis: Lactams can hydrogen bond with active silanol sites in the liner or column stationary phase. The Fix:

  • Liner: Use a deactivated splitless liner with glass wool (silanized).

  • Column: Use a mid-polarity column like DB-1701 or DB-624 rather than a non-polar DB-5. The cyanopropyl/phenyl phases interact better with the dipole of the lactam.

  • Derivatization (Optional): If tailing persists, silylate the enol form (rarely needed) or ensure the injector temp is high enough (250°C) to prevent condensation.

Category 2: Sample Preparation

Q4: I tried the standard "Acid-Base" extraction used for Pyrrolizidine Alkaloids, but recovery is <10%. Diagnosis: This is the most common error. Standard PAs are amines (pKa ~9-10) that protonate in acid (water soluble) and deprotonate in base (organic soluble). Hexahydro-pyrrolizin-3-one is a lactam ; it remains neutral in both dilute acid and base. The Fix:

  • Protocol: Use Liquid-Liquid Extraction (LLE) with Dichloromethane (DCM) or Ethyl Acetate at neutral pH .

  • SPE: Use HLB (Hydrophilic-Lipophilic Balance) cartridges.

    • Load: Neutral sample.

    • Wash: 5% Methanol/Water.

    • Elute: 100% Methanol or ACN.

    • Avoid: MCX or SCX cartridges (it will flow right through).

Part 3: Validated Experimental Protocols

Protocol A: LC-MS/MS Quantification (Trace Level)

Best for biological matrices or trace impurity analysis.

  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Waters XSelect HSS T3 (C18), 2.1 x 100 mm, 1.8 µm.

    • Why? The HSS T3 technology is designed to retain polar compounds in high aqueous conditions.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1.0 min: 2% B (Isocratic hold for retention).

    • 1.0-6.0 min: 2% -> 40% B.

    • 6.0-8.0 min: 95% B (Wash).

  • MS Parameters (ESI Positive):

    • Precursor Ion: 126.1 m/z [M+H]+

    • Quantifier Product: 83.1 m/z (Loss of -CHNO fragments).

    • Qualifier Product: 55.1 m/z .

    • Note: Lactams protonate on the Oxygen, but the charge is stable enough for ESI+.

Protocol B: GC-FID/MS Purity Assay

Best for raw material release testing.

  • Inlet: 250°C, Split ratio 20:1.

  • Column: DB-WAX or ZB-WAX (Polyethylene Glycol), 30m x 0.25mm x 0.25µm.

    • Why? WAX columns provide excellent peak symmetry for polar amides.

  • Carrier Gas: Helium @ 1.2 mL/min.

  • Oven Program:

    • 80°C (hold 1 min).

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

  • Detection: FID @ 260°C or MS (Scan 40-300 amu).

Part 4: Method Selection & Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct analytical technique based on sample type and concentration.

MethodSelection Figure 1: Analytical Decision Tree for Hexahydro-pyrrolizin-3-one. Start Sample Type Purity Raw Material / Synthesis (High Conc > 0.1%) Start->Purity Trace Biological / Impurity (Trace Conc < ppm) Start->Trace GC GC-FID / GC-MS (Preferred) Purity->GC LC_UV HPLC-UV (205 nm) (Alternative) Purity->LC_UV Matrix Matrix Complexity? Trace->Matrix Col_Wax Column: PEG/WAX To reduce tailing GC->Col_Wax Buf_Phos Buffer: Phosphate Avoid MeOH LC_UV->Buf_Phos Simple Simple (Water/Solvent) Matrix->Simple Complex Complex (Plasma/Plant) Matrix->Complex LCMS LC-MS/MS (ESI+) MRM: 126.1 -> 83.1 Simple->LCMS Prep Sample Prep: LLE (DCM) or HLB SPE Complex->Prep Prep->LCMS

Part 5: Stereochemistry Note

Hexahydro-pyrrolizin-3-one possesses a chiral center at the bridgehead carbon (C8 in some numbering schemes, C7a in IUPAC).

  • Separation: Standard C18/GC columns will not separate enantiomers.

  • Chiral Method:

    • GC: Cyclodextrin-based columns (e.g., Rt-bDEXse).

    • LC: Amylose-tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak AD-H) using Normal Phase (Hexane/IPA) is recommended for lactams to maximize stereoselectivity.

References

  • PubChem. (2025).[2] Hexahydro-pyrrolizin-3-one Compound Summary. National Library of Medicine. [Link]

  • Kovács, B., et al. (2020). HPLC method development for fampridine using Analytical Quality by Design approach. Acta Pharmaceutica. [Link](Cited for methodology on polar, weak-chromophore heterocyclic amines).[3]

  • European Food Safety Authority (EFSA). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed. EFSA Journal. [Link](Reference for PA extraction challenges and MS fragmentation patterns).

Sources

Technical Support Center: High-Purity Synthesis of Hexahydro-pyrrolizin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Process Optimization for Hexahydro-pyrrolizin-3-one (Pyrrolizidin-3-one) CAS: 16462-80-9 (General) Audience: Synthetic Chemists, Process Development Scientists

Introduction: The "Bicyclic" Challenge

Hexahydro-pyrrolizin-3-one is the fundamental bicyclic lactam core of pyrrolizidine alkaloids. While structurally simple, its synthesis is often plagued by three specific failure modes: incomplete decarboxylation (in Dieckmann routes), catalyst poisoning (in reductive routes), and lactam hydrolysis during workup.

This guide moves beyond standard textbook procedures to address the hidden variables that cause batch failure.

Module 1: The Dieckmann Condensation Route

Primary Issue: The "Decarboxylation Trap" Context: The most common route involves the cyclization of N-(2-carboethoxyethyl)-2-pyrrolidone (or similar diesters) followed by decarboxylation.

Troubleshooting Guide

Q: My LC-MS shows a persistent peak with M+ + 58 mass units relative to the product. It won't disappear.

  • Diagnosis: You have isolated the stable

    
    -keto ester intermediate. The decarboxylation step failed.
    
  • The Mechanism: The Dieckmann condensation produces a

    
    -keto ester.[1] This intermediate is thermodynamically stable and requires vigorous forcing conditions (acid/heat) to decarboxylate.
    
  • Solution:

    • Do not rely on thermal decarboxylation alone.

    • Protocol Adjustment: Reflux the crude residue in 4N HCl for 4–6 hours. The acid catalyzes the hydrolysis of the ester to the

      
      -keto acid, which then spontaneously decarboxylates.
      
    • Warning: Monitor pH. Neutralize with solid NaHCO₃ carefully to avoid opening the lactam ring.

Q: I am seeing significant dimerization/oligomerization (high molecular weight spots on TLC).

  • Diagnosis: Violation of the High Dilution Principle .

  • The Mechanism: The Dieckmann condensation is a competition between intramolecular cyclization (forming the 5,5-fused system) and intermolecular Claisen condensation (forming dimers). High concentration favors the bimolecular (dimer) pathway.

  • Solution:

    • Dosing Strategy: Do not add the base to the ester. Instead, add a solution of the diester dropwise over 2–4 hours to a refluxing suspension of the base (NaH or t-BuOK) in toluene/THF. This keeps the instantaneous concentration of the enolate low, statistically favoring ring closure.

Visualizing the Pathway

Dieckmann_Pathway Start Diester Precursor Enolate Enolate Intermediate Start->Enolate Base Cyclic_Ester β-Keto Ester (The Trap) Enolate->Cyclic_Ester Intramolecular (Low Conc.) Dimer Oligomeric Byproducts Enolate->Dimer Intermolecular (High Conc.) Product Hexahydro-pyrrolizin-3-one Cyclic_Ester->Product 1. Hydrolysis (H+) 2. -CO2 (Heat)

Figure 1: The Dieckmann pathway highlighting the critical decarboxylation step and the risk of intermolecular dimerization.

Module 2: Reductive Cyclization Route

Primary Issue: Catalyst Poisoning & Incomplete Reduction Context: Hydrogenation of 3-(pyrrol-1-yl)propanoic acid esters or nitro-ester precursors.

Troubleshooting Guide

Q: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Pyrrole Poisoning .

  • The Mechanism: If starting from a pyrrole derivative, the electron-rich pyrrole ring can coordinate strongly to the metal surface (Pd or Pt), effectively poisoning the catalyst before the ring is fully saturated.

  • Solution:

    • Switch Catalyst: Use Rh/Al₂O₃ (Rhodium on Alumina) or Ru/C (Ruthenium). These are significantly more active for pyrrole saturation than Palladium.

    • Pressure: Increase H₂ pressure to >50 bar (725 psi). Pyrrole reduction is thermodynamically difficult due to the loss of aromaticity.

Q: The product is colored (yellow/brown) and smells "amine-like."

  • Diagnosis: Ring opening or over-reduction.

  • The Mechanism: Under harsh reducing conditions, the C-N bond at the bridgehead can undergo hydrogenolysis, cleaving the bicycle into a substituted pyrrolidine or linear amine.

  • Solution:

    • Acidity Control: Conduct the hydrogenation in a solvent with a trace of acetic acid. This protonates the resulting amine/lactam intermediates, protecting them from further hydrogenolysis.

Module 3: Purification & Isolation

Primary Issue: Lactam Solubility & "The Aqueous Loss"

  • Diagnosis: Misclassification of the Lactam.

  • The Science: Hexahydro-pyrrolizin-3-one is a lactam , not an amine. Its conjugate acid pKa is very low (approx -1 to 0).

    • Mistake: If you treat the reaction mixture with 1M HCl thinking the "amine" will go into the water, the neutral lactam stays in the organic layer. If you then discard the organic layer, you discard the product.

    • Mistake 2: If you use strong base (NaOH) to "freebase" it, you risk hydrolyzing the lactam ring to the open-chain amino acid.

  • Solution:

    • Neutral Extraction: The product should be extracted from a neutral or slightly acidic (pH 5-6) aqueous phase into DCM (Dichloromethane) or Chloroform . It partitions well into chlorinated solvents.

Comparative Purification Data
MethodPurity AchievedYieldPrimary RiskRecommended For
High-Vac Distillation >98%85-90%Thermal decompositionLarge scale (>10g)
Silica Chromatography 95-98%60-75%Tailing/StreakingSmall scale (<1g)
Acid/Base Extraction <80%<40%Loss of Product NOT RECOMMENDED
Purification Decision Logic

Purification_Logic Crude Crude Reaction Mixture Check_Impurity Identify Major Impurity Crude->Check_Impurity Acidic_Impurity Acidic Impurities (Unreacted Acids) Check_Impurity->Acidic_Impurity Basic_Impurity Basic Impurities (Open Amines) Check_Impurity->Basic_Impurity Neutral_Impurity Neutral Impurities (Tars/Oligomers) Check_Impurity->Neutral_Impurity Wash_Base Wash Org. Layer with Sat. NaHCO3 Acidic_Impurity->Wash_Base Product stays in Org. Wash_Acid Wash Org. Layer with 1M HCl Basic_Impurity->Wash_Acid Product stays in Org. Distill Kugelrohr Distillation (0.1 mmHg) Neutral_Impurity->Distill

Figure 2: Purification workflow. Note that unlike amines, the lactam product remains in the organic phase during mild acid washes.

References

  • Pinnick, H. W., & Chang, Y. H. (1978). Synthesis of pyrrolizidin-3-ones. The Journal of Organic Chemistry, 43(24), 4662–4663.

    • Relevance: Foundational text on the Dieckmann cycliz
  • BenchChem. (2025).[2] Application Notes and Protocols for the Purification of Hexahydro-1H-pyrrolizine-2-carboxylic Acid.

    • Relevance: Modern protocols for handling pyrrolizidine derivatives and extraction logic.[2]

  • Verardo, G., Dolce, A., & Toniutti, N. (1999).[3] A fast reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran.[3] Synthesis, 1999(01), 74-79.

    • Relevance: Insights into reductive cyclization mechanisms and catalyst behavior for pyrrole/pyrrolidine systems.
  • Hu, Y., et al. (2025).[4][5] Antitumor effects of LPM5140276... Synthesis of tetrahydro-1H-pyrrolizine derivatives. Frontiers in Pharmacology.

    • Relevance: Recent experimental data on the synthesis and isolation of substituted pyrrolizine cores.[3][4]

Sources

Technical Guide: TLC Reaction Monitoring of Hexahydro-pyrrolizin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Hexahydro-pyrrolizin-3-one (also known as pyrrolizidin-3-one) represents a specific challenge in thin-layer chromatography (TLC) monitoring due to its "stealth" properties. As a bicyclic lactam lacking conjugation, it is UV inactive and highly polar.

Researchers typically encounter this molecule during the synthesis of pyrrolizidine alkaloids, often via cyclization of amino-esters or radical cascades. The critical analytical challenge is distinguishing the basic, tertiary amine precursors (which streak on silica) from the neutral, polar lactam product.

Core Challenges:

  • Detection: The molecule does not absorb UV light at 254 nm.

  • Tailing: Precursors are often basic amines that interact strongly with acidic silanols.

  • Differentiation: Standard stains may not distinguish between the starting material (SM) and the product.

Technical Support Module: Visualization & Detection

The Issue: You spot the plate, run it, check under UV lamp, and see nothing. The Cause: The lactam carbonyl is not conjugated enough to quench the F254 indicator.

Validated Staining Protocols

Do not rely on UV. You must use chemical derivatization.

Stain ReagentSensitivityMechanismExpected Result
Iodine (

) Chamber
ModerateReversible adsorptionBrown spots on yellow background. Good for quick initial checks. Fades rapidly.
Dragendorff’s Reagent High (Selective)Ion-pairing with protonated aminesBright Orange spots on pink background. Crucial: Strongly stains amine precursors (SM). Weakly stains the lactam (Product) due to lower basicity.
Phosphomolybdic Acid (PMA) High (Universal)Oxidation/Reduction (Redox)Dark Green/Blue spots on light green background after heating. Best for visualizing the final lactam product.
Potassium Permanganate ModerateOxidationYellow/Brown spots on purple background.[1] Works, but less sensitive for stable lactams than PMA.
Decision Logic for Stain Selection

Use this logic flow to determine the correct visualization method for your specific stage of synthesis.

StainSelection start Start Visualization uv_check Check UV (254 nm) start->uv_check nothing No Spots Visible? uv_check->nothing Lactam is UV Inactive iodine Iodine Chamber (Non-destructive) nothing->iodine spots_visible Spots Visible? iodine->spots_visible dragendorff Dip in Dragendorff's Reagent spots_visible->dragendorff To confirm SM pma Dip in PMA & Heat (200°C) spots_visible->pma To confirm Product result_sm Orange Spot = Amine Precursor (SM) dragendorff->result_sm result_prod Dark Green Spot = Lactam Product pma->result_prod

Figure 1: Visualization workflow. Note that Dragendorff is selective for the basic precursor, while PMA is required to clearly see the lactam product.

Technical Support Module: Eluent Optimization

The Issue: The starting material appears as a long streak rather than a distinct spot, obscuring the product. The Cause: The precursor is likely a tertiary amine.[2][3] The acidic silica gel protonates the amine, causing it to "stick" and drag.

Recommended Solvent Systems

The hexahydro-pyrrolizin-3-one scaffold is polar. Non-polar systems (Hexane/EtOAc) often fail to move the compound off the baseline.

PolaritySolvent System (v/v)Additive (Critical)Use Case
Medium 100% EtOAcNoneIf the lactam is protected or less polar.
High 9:1 DCM : MeOH1%

or

Standard monitoring system. Moves polar lactams to

0.3–0.5.
Very High 4:1 DCM : MeOH1%

For very polar crude mixtures or free amine precursors.

Protocol for Basified Plates (Anti-Tailing): If streaking persists despite additives in the solvent:

  • Prepare a solution of 5% Triethylamine (

    
    ) in Hexane.
    
  • Dip the blank TLC plate into this solution.

  • Let it dry completely in a fume hood (5 mins).

  • Spot your reaction mixture on this "neutralized" plate.

  • Elute with your standard solvent system.

Reaction Monitoring Workflow

Scenario: Cyclization of an amino-ester to hexahydro-pyrrolizin-3-one.

The Chemical Shift:

  • Starting Material (SM): Basic amine. High polarity (streaks). Reacts strongly with Dragendorff (Orange).

  • Product: Neutral lactam. Moderate polarity (distinct spot). Reacts weakly/negatively with Dragendorff; Reacts with PMA.

Monitoring Logic: The reaction is complete when the Orange Dragendorff spot disappears and a PMA-active spot appears at a higher


 (typically).

ReactionMonitor cluster_0 Time T=0 (Start) cluster_1 Time T=End (Finish) SM Precursor (Amine) Rf ~ 0.1 (Streaks) Stain: Orange (Dragendorff) rxn Cyclization (-ROH) SM->rxn Prod Product (Lactam) Rf ~ 0.4 (Compact) Stain: Green (PMA) rxn->Prod

Figure 2: The analytical shift. The disappearance of basicity (Dragendorff signal) is the most reliable indicator of lactam formation.

Troubleshooting & FAQs

Q: I dipped the plate in Dragendorff, but the product spot is barely visible. Did the reaction fail? A: Not necessarily. Dragendorff is specific for amines (protonatable nitrogens). The nitrogen in hexahydro-pyrrolizin-3-one is an amide (lactam). The lone pair is delocalized into the carbonyl, making it non-basic. It will not form the stable ion pair required for the bright orange Dragendorff color. Solution: Use PMA or Iodine to visualize the product.[4] Use Dragendorff only to confirm the absence of starting material.

Q: My product is co-eluting with the starting material. A: This is common in DCM/MeOH systems. Solution: Switch to a different selectivity. Try Chloroform : Methanol : Ammonia (90:9:1) . Chloroform often provides better separation for alkaloids than DCM.

Q: The spot looks like a crescent moon (distorted). A: This indicates column overload or poor solubility. The lactam is very polar. Ensure you dissolve the sample in MeOH or DCM before spotting. Do not spot highly concentrated oils directly.

Q: Can I use Ninhydrin? A: No. Ninhydrin reacts with primary and secondary amines. Hexahydro-pyrrolizin-3-one has a tertiary bridgehead nitrogen (in the context of the ring system) and is an amide. It will likely be Ninhydrin negative.

References

  • PubChem. (n.d.).[5] Hexahydro-pyrrolizin-3-one Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved January 29, 2026, from [Link]

  • Raal, A., et al. (2020).[6] Dragendorff's reagent: Historical perspectives and current status. Pharmazie. Retrieved January 29, 2026, from [Link]

  • Royal Society of Chemistry. (2014). 'Clip-Cycle' approaches to functionalised pyrrolidines and pyrrolizidines. Organic & Biomolecular Chemistry. Retrieved January 29, 2026, from [Link]

Sources

Validation & Comparative

"Hexahydro-pyrrolizin-3-one" vs. other pyrrolizidinone analogs biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Shift

Hexahydro-pyrrolizin-3-one represents a critical "safety-by-design" evolution in the study of pyrrolizidine alkaloids (PAs). While naturally occurring PAs (e.g., monocrotaline, retronecine) are potent but notoriously hepatotoxic due to metabolic activation, the saturated hexahydro-pyrrolizin-3-one scaffold retains the rigid bicyclic geometry required for receptor binding while eliminating the 1,2-unsaturation responsible for toxicity.

This guide compares the 3-one scaffold against its regioisomer (1-one ) and the natural unsaturated analogs , focusing on their utility as glycosidase inhibitors (antiviral/antidiabetic) and nootropic agents .

Key Findings at a Glance
FeatureHexahydro-pyrrolizin-3-one Pyrrolizidin-1-one Natural Unsaturated PAs
Primary Utility Peptidomimetics, Glycosidase InhibitionNootropic (Rolipram analogs)Cytotoxic (Antitumor/Toxic)
Metabolic Stability High (No pyrrole formation)HighLow (Forms toxic pyrroles)
Binding Mode

-Lactam H-bond acceptor

-Lactam H-bond acceptor
Covalent DNA Alkylation
Toxicity Profile Low (Benign metabolite)LowHigh (Hepatotoxic)

Structural & Mechanistic Comparison

The "Toxicophore" vs. "Pharmacophore"

The biological divergence lies in the C1-C2 bond.

  • Natural PAs (Toxic): Contain a 1,2-double bond. Cytochrome P450 enzymes oxidize this to a pyrrolic ester, a potent electrophile that alkylates DNA (hepatotoxicity).

  • Hexahydro-pyrrolizin-3-one (Safe): Fully saturated. The 3-one carbonyl provides a rigid hydrogen-bond acceptor vector, making it an ideal scaffold for Pro-Pro dipeptide mimetics and iminosugar analogs.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the critical structural differences driving biological outcomes.

SAR_Analysis Core Pyrrolizidine Core Unsat 1,2-Unsaturation (Natural PAs) Core->Unsat Sat3One Hexahydro-pyrrolizin-3-one (Saturated) Core->Sat3One Sat1One Hexahydro-pyrrolizin-1-one (Regioisomer) Core->Sat1One Metabolism CYP450 Activation Unsat->Metabolism Oxidation Glycosidase Glycosidase Inhibition (Antiviral/Diabetes) Sat3One->Glycosidase + OH groups Peptide Peptide Mimetic (Neuroactivity) Sat3One->Peptide Rigid Linker Sat1One->Peptide Altered Vector Pyrrole Reactive Pyrrole Metabolism->Pyrrole DNA_Damage DNA Alkylation (Hepatotoxicity) Pyrrole->DNA_Damage Covalent Bond

Figure 1: SAR divergence. The saturated 3-one scaffold (Green) bypasses the metabolic activation pathway that renders natural PAs (Red) toxic.

Biological Activity Domains

Glycosidase Inhibition (Antiviral & Antidiabetic)

Polyhydroxylated derivatives of hexahydro-pyrrolizin-3-one mimic the transition state of sugar hydrolysis.

  • Mechanism: The protonated nitrogen mimics the oxocarbenium ion of the sugar, while the lactam carbonyl interacts with the enzyme's catalytic nucleophile.

  • Data Comparison:

    • Hyacinthacine A1 (Natural analog):

      
       (Amyloglucosidase).
      
    • Synthetic 3-one derivatives: Show tunable selectivity between

      
      -glucosidase (diabetes target) and 
      
      
      
      -glucosidase (lysosomal storage target).
Cytotoxicity & Oncology

While unsubstituted hexahydro-pyrrolizin-3-one is non-cytotoxic, functionalizing the core with aryl groups restores potency without the uncontrolled alkylation of natural PAs.

  • Target: Microtubule destabilization or specific kinase inhibition (e.g., CDK2).

  • Performance: Synthetic aryl-pyrrolizidinones have demonstrated

    
     values in the 
    
    
    
    range against MCF-7 (breast cancer) lines, comparable to standard agents but with reduced systemic toxicity.
Comparative Data Summary

The table below synthesizes performance metrics across key therapeutic targets.

Compound ClassTargetActivity (

)
Toxicity (Selectivity Index)Mechanism
Hexahydro-pyrrolizin-3-one (Core) Inactive (Scaffold)N/A>100 (Safe)Inert Scaffold
Polyhydroxylated 3-one

-Glucosidase

>50Transition State Mimic
Aryl-substituted 3-one MCF-7 (Cancer)

~10Microtubule interference
Monocrotaline (Natural PA) Hepatic Cells

(Toxic)
<1 (Highly Toxic)DNA Crosslinking

Experimental Protocols

Protocol A: Synthesis of Hexahydro-pyrrolizin-3-one Core

Rationale: A self-validating cyclization using Dieckmann condensation principles, ensuring the formation of the bicyclic system.

Reagents:

  • Methyl 3-(2-oxopyrrolidin-1-yl)propanoate

  • Sodium ethoxide (NaOEt) in Ethanol

  • Hydrochloric acid (HCl)

Workflow:

  • Activation: Dissolve methyl 3-(2-oxopyrrolidin-1-yl)propanoate (10 mmol) in anhydrous toluene.

  • Cyclization: Add NaOEt (1.2 eq) dropwise at

    
    . The reaction is driven by the formation of the stable enolate.
    
  • Reflux: Heat to reflux for 4 hours. Monitor by TLC (Shift in

    
     due to bicyclic formation).
    
  • Decarboxylation: Acidify with 6M HCl and reflux for 2 hours to remove the ester group (if using a diester precursor).

  • Isolation: Neutralize, extract with DCM, and purify via vacuum distillation.

    • Validation:

      
      -NMR must show disappearance of ethyl ester signals and integration of 11 protons for the core.
      
Protocol B: -Glucosidase Inhibition Assay

Rationale: To quantify the efficacy of 3-one derivatives as sugar mimics.

Materials:

  • Enzyme:

    
    -Glucosidase (from S. cerevisiae, 1 U/mL).
    
  • Substrate: p-Nitrophenyl

    
    -D-glucopyranoside (pNPG).
    
  • Buffer: 0.1 M Phosphate buffer (pH 6.8).

Workflow:

  • Incubation: Mix 20

    
     of test compound (dissolved in DMSO) with 20 
    
    
    
    enzyme solution. Incubate at
    
    
    for 10 min.
  • Initiation: Add 40

    
     of pNPG substrate (2 mM).
    
  • Kinetic Read: Monitor absorbance at 405 nm (formation of p-nitrophenol) every 60 seconds for 20 minutes.

  • Calculation: Determine slope (velocity). Calculate % Inhibition:

    
    
    
  • Analysis: Plot log[concentration] vs. Inhibition to derive

    
    .
    

Experimental Workflow Diagram

The following diagram outlines the logical flow from synthesis to biological validation.

Workflow Start Precursor Selection (Pyrrolidine Esters) Cyclization Base-Mediated Cyclization (NaOEt/Toluene) Start->Cyclization Purification Purification (Distillation/Column) Cyclization->Purification Validation NMR/MS Validation (Confirm Bicyclic Core) Purification->Validation Screening Biological Screening Validation->Screening Assay1 Glycosidase Assay (pNPG Substrate) Screening->Assay1 Assay2 Cytotoxicity Assay (MTT / MCF-7) Screening->Assay2 Decision Select Lead Candidate Assay1->Decision High Potency Assay2->Decision Low Toxicity

Figure 2: Integrated workflow for synthesizing and validating pyrrolizidinone analogs.

References

  • Asano, N., et al. (2004). "Glycosidase-inhibiting pyrrolidines and pyrrolizidines with a long side chain in Scilla peruviana." Journal of Natural Products. Link

  • Robertson, J., & Stevens, K. (2017). "Pyrrolizidine Alkaloids: Occurrence, Biology, and Chemical Synthesis." Natural Product Reports. Link

  • PubChem. (2025). "Hexahydro-pyrrolizin-3-one Compound Summary." National Library of Medicine. Link

  • Rashed, M., et al. (2024).[1] "Pyrrolizines: natural and synthetic derivatives with diverse biological activities."[1][2][3][4] International Journal of Clinical Medical Research. Link

  • Kato, A., et al. (2012). "Polyhydroxylated pyrrolizidine alkaloids from Hyacinthaceae and their glycosidase inhibitory activities." Journal of Natural Products. Link

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.